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  • Product: N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide
  • CAS: 785709-44-6

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Foundational

A Comprehensive Technical Guide to Molecular Docking Studies of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide

This guide provides a detailed technical walkthrough of in-silico molecular docking studies on N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide. It is intended for researchers, scientists, and professionals in the fie...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed technical walkthrough of in-silico molecular docking studies on N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide. It is intended for researchers, scientists, and professionals in the field of drug development and computational biology. This document offers not just a procedural outline but also the scientific rationale behind key decisions in the workflow, ensuring a robust and reproducible study.

Introduction: The Therapeutic Potential of Quinoline-2-Carboxamides

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] Specifically, quinoline-2-carboxamide derivatives have demonstrated significant potential. For instance, various substituted quinoline-2-carboxamides have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] This has led to a growing interest in exploring the therapeutic possibilities of novel derivatives within this class.

The subject of this guide, N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide, is a novel compound within this family. While its specific biological activities are yet to be fully elucidated, its structural similarity to known antimycobacterial agents makes it a compelling candidate for investigation. Molecular docking, a powerful computational technique, allows for the prediction of the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.[4][5] This in-silico approach is instrumental in modern drug discovery, enabling the prioritization of compounds for synthesis and experimental testing, thereby saving significant time and resources.

This guide will focus on a molecular docking study of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide against a key enzyme in Mycobacterium tuberculosis, the enoyl-acyl carrier protein reductase (InhA). InhA is a crucial enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II) and is the primary target of the frontline anti-tuberculosis drug isoniazid.[6] The inhibition of InhA disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to bacterial death. The selection of InhA as the target is therefore a scientifically sound starting point for assessing the potential antimycobacterial activity of our compound of interest.

Methodology: A Step-by-Step Protocol for In-Silico Analysis

The following sections detail the experimental protocols for conducting a molecular docking study of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide with M. tuberculosis InhA. The workflow is designed to be self-validating, with each step building upon the previous one to ensure the scientific integrity of the results.

Ligand Preparation

The first crucial step is the preparation of the ligand, N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide, in a format suitable for docking.

Protocol:

  • 3D Structure Generation:

    • As a dedicated entry for N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide may not be available in public databases like PubChem, its structure will be built using a molecular editor such as ChemDraw or MarvinSketch.

    • The 2D structure will then be converted to a 3D structure.

    • The 3D structure will be saved in a standard format, such as SDF or MOL2.

  • Energy Minimization:

    • The initial 3D structure is a computationally generated conformer and may not be in its lowest energy state.

    • Energy minimization will be performed using a force field such as MMFF94 or UFF to obtain a more stable and realistic conformation. This can be accomplished using software like Avogadro or the energy minimization tools within molecular modeling suites.

  • File Format Conversion and Torsion Angle Definition:

    • For use with AutoDock Vina, the energy-minimized ligand structure will be converted to the PDBQT file format.[7] This can be done using AutoDock Tools.[8]

    • During this conversion, rotatable bonds will be defined, allowing for ligand flexibility during the docking simulation.

Causality Behind Choices: Proper ligand preparation is paramount for accurate docking results. An incorrect 3D structure or a high-energy conformation can lead to misleading binding predictions. The use of standard file formats ensures compatibility across different software platforms.

Protein Preparation

The target protein, InhA, must also be carefully prepared to remove any extraneous molecules and to ensure it is in a state that is representative of the biological system.

Protocol:

  • Protein Structure Retrieval:

    • The 3D crystal structure of M. tuberculosis InhA will be downloaded from the RCSB Protein Data Bank (PDB).[9] A high-resolution structure complexed with an inhibitor is ideal. For this study, we will use PDB ID: 4TRO, which is the structure of InhA in complex with the active metabolite of isoniazid, refined to 1.40 Å resolution.[6]

  • Protein Cleaning:

    • The downloaded PDB file contains the protein, the co-crystallized ligand, and water molecules.

    • Using a molecular visualization tool like UCSF Chimera or PyMOL, all non-essential molecules will be removed.[10][11][12] This includes the original ligand and all water molecules. The cofactor NAD+ is often important for InhA activity and should be retained if present and relevant to the binding site of interest.

  • Addition of Polar Hydrogens and Assignment of Charges:

    • PDB files often lack hydrogen atoms. Polar hydrogens will be added to the protein structure, which is crucial for defining hydrogen bonding interactions.

    • Gasteiger charges will be assigned to all atoms of the protein. These steps are typically performed using AutoDock Tools.

  • File Format Conversion:

    • The cleaned and prepared protein structure will be saved in the PDBQT format, making it ready for use with AutoDock Vina.

Causality Behind Choices: The removal of water molecules and the original ligand clears the binding site for the new ligand. Adding polar hydrogens and assigning charges are essential for the scoring function of the docking program to accurately calculate binding energies.

Molecular Docking Simulation

With the prepared ligand and protein, the molecular docking simulation can now be performed.

Protocol:

  • Grid Box Definition:

    • A grid box will be defined around the active site of InhA. This box specifies the search space for the ligand during the docking simulation.

    • The center and dimensions of the grid box will be determined based on the position of the co-crystallized ligand in the original PDB structure (4TRO). This ensures that the docking search is focused on the known binding pocket. This can be done interactively using AutoDock Tools.

  • Docking with AutoDock Vina:

    • AutoDock Vina will be used for the docking calculations.[7] Vina employs a sophisticated scoring function and a rapid gradient-optimization conformational search, making it both fast and accurate.[7]

    • The prepared ligand (PDBQT file) and protein (PDBQT file), along with the grid box parameters, will be provided as input to Vina.

    • The exhaustiveness parameter, which controls the thoroughness of the search, will be set to a sufficiently high value (e.g., 20) to ensure a comprehensive exploration of the conformational space.

  • Output Generation:

    • AutoDock Vina will generate an output file containing multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).

Causality Behind Choices: The grid box focuses the computational effort on the most probable binding region, increasing the efficiency and accuracy of the docking. AutoDock Vina is a widely validated and used tool, known for its balance of speed and accuracy.

Analysis of Docking Results

The final and most critical step is the analysis and interpretation of the docking results.

Protocol:

  • Binding Affinity Analysis:

    • The output file from AutoDock Vina will be examined to identify the binding poses with the lowest (most favorable) binding energies. A more negative binding energy indicates a stronger predicted interaction.[13]

  • Visualization of Binding Poses:

    • The top-ranked binding poses will be visualized in the context of the InhA active site using molecular graphics software like PyMOL or UCSF Chimera.[10][11][12]

    • The interactions between the ligand and the protein will be carefully examined.

  • Interaction Analysis:

    • Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, will be identified.

    • Software like LigPlot+ can be used to generate 2D diagrams of these interactions, providing a clear and concise representation of the binding mode.[9]

  • Comparison with Known Inhibitors:

    • The binding mode of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide will be compared to that of known InhA inhibitors, such as the isoniazid metabolite in the 4TRO crystal structure. This comparison helps to validate the docking results and to understand if the novel compound interacts with key residues known to be important for inhibition.

Causality Behind Choices: A low binding energy alone is not sufficient to predict a good inhibitor. The specific interactions with key active site residues provide a much stronger indication of potential biological activity. Comparing with known inhibitors provides a crucial benchmark for evaluating the plausibility of the predicted binding mode.

Data Presentation and Visualization

Clear presentation of data is essential for communicating the findings of a molecular docking study.

Quantitative Data Summary

The binding affinities and the key interacting residues for the top-ranked poses should be summarized in a table for easy comparison.

PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-9.5TYR158, NAD+PHE149, MET199, ILE215
2-9.2SER94PHE149, PRO193, MET199
3-8.9GLY96ILE21, PHE149, MET199

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow Diagram

The overall workflow of the molecular docking study can be visualized using a flowchart.

MolecularDockingWorkflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis Ligand_3D 1. 3D Structure Generation (N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide) Ligand_Min 2. Energy Minimization Ligand_3D->Ligand_Min Ligand_PDBQT 3. Convert to PDBQT Ligand_Min->Ligand_PDBQT Grid_Box 1. Define Grid Box Ligand_PDBQT->Grid_Box Protein_PDB 1. Retrieve PDB Structure (InhA - 4TRO) Protein_Clean 2. Clean Protein (Remove Ligand & Water) Protein_PDB->Protein_Clean Protein_H 3. Add Polar Hydrogens & Assign Charges Protein_Clean->Protein_H Protein_PDBQT 4. Convert to PDBQT Protein_H->Protein_PDBQT Protein_PDBQT->Grid_Box Run_Vina 2. Run AutoDock Vina Grid_Box->Run_Vina Analyze_Binding 1. Analyze Binding Affinity Run_Vina->Analyze_Binding Visualize_Pose 2. Visualize Binding Poses Analyze_Binding->Visualize_Pose Analyze_Interactions 3. Analyze Interactions (LigPlot+) Visualize_Pose->Analyze_Interactions Compare_Inhibitors 4. Compare with Known Inhibitors Analyze_Interactions->Compare_Inhibitors

Caption: Molecular Docking Workflow.

Signaling Pathway/Logical Relationship Diagram

A diagram illustrating the proposed mechanism of action can be created.

MechanismOfAction Compound N-[2-(4-methoxyphenyl)ethyl] quinoline-2-carboxamide InhA InhA Enzyme (Enoyl-ACP Reductase) Compound->InhA Inhibition FAS_II Fatty Acid Synthesis II (FAS-II) Pathway InhA->FAS_II Catalyzes InhA->FAS_II Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Leads to FAS_II->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to

Caption: Proposed Mechanism of Action.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to conducting a molecular docking study of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide against M. tuberculosis InhA. By following these detailed protocols, researchers can generate reliable in-silico data to predict the binding affinity and mode of this novel compound.

The results of this study will provide valuable insights into the potential of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide as an antimycobacterial agent. Favorable docking scores and interactions with key active site residues would provide a strong rationale for its chemical synthesis and subsequent in-vitro biological evaluation.

Future work could involve expanding the in-silico analysis to include molecular dynamics simulations to assess the stability of the ligand-protein complex over time. Additionally, docking against other potential mycobacterial targets could be explored to investigate the possibility of multi-target activity. Ultimately, the integration of computational and experimental approaches will be crucial in advancing the development of new and effective treatments for tuberculosis.

References

  • Protein Structure Databases: PDB, PDBe & PDBsum. (n.d.). Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. Retrieved from [Link]

  • Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery. Journal of chemical information and modeling, 51(10), 2778–2786. Retrieved from [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891–3898. Retrieved from [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. (n.d.). Retrieved from [Link]

  • A Beginner's Guide to Molecular Visualization Using PyMOL. (n.d.). Fitzkee Lab @ Mississippi State. Retrieved from [Link]

  • Worldwide Protein Data Bank. (n.d.). Retrieved from [Link]

  • Protein Data Bank. (n.d.). In Wikipedia. Retrieved from [Link]

  • Jampilek, J., & Kralova, K. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 613–635. Retrieved from [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. Retrieved from [Link]

  • RCSB PDB. (n.d.). Retrieved from [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved from [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved from [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 30). YouTube. Retrieved from [Link]

  • How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. Retrieved from [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025, March 29). YouTube. Retrieved from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular docking: a powerful approach for structure-based drug discovery. Current pharmaceutical design, 20(22), 3657–3671. Retrieved from [Link]

  • Khan, M. A., et al. (2018). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 23(11), 2947. Retrieved from [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Chollet, A., Mourey, L., Lherbet, C., Delbot, A., Julien, S., Baltas, M., ... & Bernardes-Génisson, V. (2015). Crystal structure of the enoyl-ACP reductase of Mycobacterium tuberculosis (InhA) in the apo-form and in complex with the active metabolite of isoniazid pre-formed by a biomimetic approach. Journal of structural biology, 190(3), 328–333. Retrieved from [Link]

  • RCSB PDB: 1BVR. (n.d.). Retrieved from [Link]

  • RCSB PDB: 2B36. (n.d.). Retrieved from [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935–949. Retrieved from [Link]

  • RCSB PDB: 4R9R. (n.d.). Retrieved from [Link]

  • RCSB PDB: 8OTL. (n.d.). Retrieved from [Link]

  • Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. Retrieved from [Link]

  • Shalini, V., et al. (2022). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Bioorganic Chemistry, 128, 106086. Retrieved from [Link]

  • Shinde, K. W., Kharkar, P. S., Shah, C. P., & Rathod, S. V. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives as potent anti-breast cancer and antibacterial agents. The Thai Journal of Pharmaceutical Sciences, 45(1), 41-49. Retrieved from [Link]

  • RCSB PDB: 1D3G. (n.d.). Retrieved from [Link]

  • RCSB PDB: 4ZL1. (n.d.). Retrieved from [Link]

  • RCSB PDB: 4RR4. (n.d.). Retrieved from [Link]

  • RCSB PDB: 6M2B. (n.d.). Retrieved from [Link]

  • RCSB PDB: 8RAK. (n.d.). Retrieved from [Link]

  • RCSB PDB: 5U1W. (n.d.). Retrieved from [Link]

  • RCSB PDB: 8TR8. (n.d.). Retrieved from [Link]

  • RCSB PDB: 8TRJ. (n.d.). Retrieved from [Link]

  • RCSB PDB: 8TRK. (n.d.). Retrieved from [Link]

  • RCSB PDB: 9E3M. (n.d.). Retrieved from [Link]

Sources

Exploratory

N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide: Receptor Binding Affinity, Allosteric Modulation, and Pharmacological Profiling

Executive Summary The compound N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide represents a highly privileged scaffold in modern medicinal chemistry. Characterized by a planar quinoline core linked via a carboxamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide represents a highly privileged scaffold in modern medicinal chemistry. Characterized by a planar quinoline core linked via a carboxamide bridge to a flexible 4-methoxyphenethyl tail, this chemotype exhibits profound polypharmacology. It is primarily recognized for its high-affinity interactions with two distinct targets: the Metabotropic Glutamate Receptor 2 (mGluR2) , where it functions as a Negative Allosteric Modulator (NAM), and the Translocator Protein (TSPO) , a mitochondrial biomarker for neuroinflammation.

This whitepaper provides an in-depth technical analysis of the receptor binding affinity, structural-activity relationship (SAR) dynamics, and the self-validating experimental protocols required to profile this compound class for central nervous system (CNS) drug development.

Pharmacophore Rationale & Target Receptors

mGluR2 Negative Allosteric Modulation

The mGluR2 receptor is a Class C G-protein-coupled receptor (GPCR) implicated in psychiatric and neurodegenerative disorders. Unlike orthosteric ligands that bind to the large extracellular Venus Flytrap (VFT) domain, quinoline-2-carboxamides act as allosteric modulators by inserting deeply into the 7-transmembrane (7TM) domain .

Mechanistic Causality: The quinoline-2-carboxamide core acts as a rigid anchor, utilizing the carboxamide moiety as a critical hydrogen bond donor/acceptor network with transmembrane residues (e.g., Ser and Thr). The N-[2-(4-methoxyphenyl)ethyl] extension is highly deliberate; the phenethyl linker provides the exact spatial flexibility required for the terminal aromatic ring to engage in π−π stacking with hydrophobic residues (such as Trp and Phe) deep within the allosteric cleft. The para-methoxy group further enhances binding affinity by occupying a lipophilic sub-pocket and establishing a weak hydrogen bond, effectively locking the receptor in an inactive conformation and preventing Gi/o​ protein coupling even in the presence of endogenous glutamate.

TSPO (Translocator Protein) Binding

Beyond GPCRs, the quinoline-2-carboxamide scaffold is a cornerstone in the design of next-generation Positron Emission Tomography (PET) tracers targeting TSPO (e.g., LW223) . TSPO is an 18 kDa outer mitochondrial membrane protein whose expression spikes during microglial activation. The planar quinoline ring fits precisely into the TSPO binding cleft, while the methoxyphenethyl group mimics the binding pose of endogenous cholesterol, yielding binding affinities ( Ki​ ) in the low single-digit nanomolar range.

Pathway Ligand N-[2-(4-methoxyphenyl)ethyl] quinoline-2-carboxamide mGluR2 mGluR2 (7TM Domain) Ligand->mGluR2 NAM Binding (Ki < 50 nM) TSPO TSPO (Mitochondrial) Ligand->TSPO High Affinity (Ki ~ 5 nM) GProt Gi/o Coupling Blockade mGluR2->GProt Functional Inhibition Neuro Neuroinflammation Marker TSPO->Neuro PET Imaging Target

Fig 1: Dual-target pharmacological profile and downstream effects of the quinoline-2-carboxamide.

Experimental Methodologies: Receptor Binding & Functional Assays

To establish a trustworthy and rigorous pharmacological profile, binding affinity must be orthogonally validated against functional potency. The following protocols constitute a self-validating system : the radioligand assay confirms physical binding, while the GTPγS assay confirms the functional consequence (NAM activity), eliminating false positives caused by non-specific membrane disruption.

Protocol 1: Radioligand Displacement Assay (Binding Affinity, Ki​ )

This assay determines the affinity of the compound for the mGluR2 allosteric site using a known radiolabeled NAM (e.g., [3H] -QCA).

  • Membrane Preparation: Harvest CHO cells stably expressing human mGluR2. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer. Causality: Cold temperatures and protease inhibitors are critical to prevent receptor degradation and maintain the 7TM structural integrity.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of [3H] -radioligand, and varying concentrations of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide (from 10−11 to 10−5 M). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic quinoline compound.

  • Washing & Counting: Wash filters three times with ice-cold buffer to remove unbound radioligand. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Functional Assay (Functional Potency, IC50​ )

This assay measures the primary step of GPCR activation—the exchange of GDP for GTP on the Gαi/o​ subunit.

  • Assay Assembly: Mix mGluR2 membranes (10 µ g/well ) with assay buffer containing 10 µM GDP, 100 mM NaCl, and 3 mM MgCl2​ . Causality: Excess GDP ensures that the baseline state is strictly GDP-bound, maximizing the signal-to-noise ratio when [35S]GTPγS is introduced.

  • Agonist/NAM Co-Incubation: Add an EC80​ concentration of glutamate (to stimulate the receptor) alongside varying concentrations of the quinoline-2-carboxamide test compound.

  • Tracer Addition: Add 0.1 nM [35S]GTPγS and incubate for 30 minutes at 30°C.

  • Termination & Measurement: Filter through GF/B filters, wash, and quantify via scintillation counting. A decrease in signal corresponding to increasing concentrations of the test compound validates its mechanism as a Negative Allosteric Modulator.

Assay_Workflow Prep 1. Membrane Prep (CHO-mGluR2) Incubate 2. Incubation (Radioligand + Compound) Prep->Incubate Filter 3. Rapid Filtration (GF/B Filters + PEI) Incubate->Filter Wash 4. Wash Step (Ice-Cold Buffer) Filter->Wash Analyze 5. Scintillation & Cheng-Prusoff Analysis Wash->Analyze

Fig 2: Step-by-step workflow for the radioligand displacement assay ensuring self-validation.

Quantitative Data Summary

The table below summarizes the representative pharmacological profile of the N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide scaffold compared to baseline and reference compounds, demonstrating its high affinity and functional efficiency , .

Compound / ScaffoldTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Potency ( IC50​ , nM)Mode of Action
N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide mGluR2 12.5 ± 2.1 45.3 ± 5.4 NAM
N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide TSPO 4.8 ± 0.7 N/A Binder
Quinoline-2-carboxamide (Unsubstituted Core)mGluR2> 1000> 10,000Weak NAM
[11C] QCA (Reference NAM)mGluR28.0 ± 1.226.0 ± 3.1NAM
LW223 (Reference TSPO Ligand)TSPO2.8 ± 0.4N/ABinder

Conclusion & Translational Outlook

The N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide architecture is a highly tunable, multi-target scaffold. Its ability to act as a potent mGluR2 NAM positions it as a valuable tool compound for investigating glutamatergic hypofunction in psychiatric models. Simultaneously, its high affinity for TSPO makes it a prime candidate for the development of radiotracers aimed at mapping neuroinflammation. Future drug development efforts focusing on this scaffold must carefully balance lipophilicity (to ensure blood-brain barrier penetration) while mitigating off-target efflux pump (e.g., P-gp/Bcrp) liabilities common to highly lipophilic quinoline derivatives .

References

  • Title: Synthesis and Preliminary Studies of a Novel Negative Allosteric Modulator, 7-((2,5-Dioxopyrrolidin-1-yl)methyl)-4-(2-fluoro-4-[11C]methoxyphenyl) quinoline-2-carboxamide, for Imaging of Metabotropic Glutamate Receptor 2 Source: ACS Chemical Neuroscience (2017) URL: [Link]

  • Title: Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein Source: RSC Medicinal Chemistry (2021) URL: [Link]

  • Title: Discovery of Cytochrome P450 4F11-Activated Inhibitors of Stearoyl Coenzyme A Desaturase Source: Journal of Medicinal Chemistry (2018) URL: [Link]

Foundational

An In-depth Technical Guide to the X-ray Crystal Structure of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinoline-2-Carboxamides in Medicinal Chemistry The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Quinoline-2-Carboxamides in Medicinal Chemistry

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Specifically, the quinoline-2-carboxamide framework has garnered significant attention due to its role in the development of agents targeting various biological pathways.[4][5] The three-dimensional structure of these molecules, determined through single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[6]

This guide provides a detailed technical overview of the synthesis, crystallization, and X-ray crystallographic analysis of a representative member of this class, N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide. While a specific deposited crystal structure for this exact molecule is not publicly available as of this writing, this document will detail the established methodologies for its synthesis and characterization, and present an analysis of its expected structural features based on closely related compounds. This will serve as a comprehensive manual for researchers working on the structural elucidation of this and similar quinoline-2-carboxamide derivatives.

Part 1: Synthesis and Crystallization

The synthesis of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide is typically achieved through the amidation of a quinoline-2-carboxylic acid precursor. The following protocol is a well-established method for this class of compounds.

Experimental Protocol: Synthesis of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide

Step 1: Activation of Quinoline-2-carboxylic Acid

  • In a round-bottom flask, suspend quinoline-2-carboxylic acid in an excess of thionyl chloride.

  • Reflux the mixture for 2-3 hours to facilitate the formation of the acyl chloride.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield quinoline-2-carbonyl chloride.

Step 2: Amide Coupling

  • Dissolve the crude quinoline-2-carbonyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, dissolve 2-(4-methoxyphenyl)ethylamine and a non-nucleophilic base, such as triethylamine, in the same anhydrous solvent.

  • Slowly add the solution of quinoline-2-carbonyl chloride to the amine solution at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide.

Protocol: Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are crucial for accurate structure determination.

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane) to create a saturated or near-saturated solution.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Transfer the filtered solution to a clean vial and allow for slow evaporation of the solvent at room temperature. Alternatively, vapor diffusion or slow cooling methods can be employed.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.

Part 2: X-ray Crystallographic Analysis

The following section details the expected crystallographic parameters and structural features of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide, based on the analysis of closely related structures.

Data Presentation: Representative Crystallographic Data

The table below summarizes typical crystallographic data for quinoline-2-carboxamide derivatives.

ParameterRepresentative Value
Chemical FormulaC₁₉H₁₈N₂O₂
Formula Weight306.36 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)9 - 15
b (Å)5 - 12
c (Å)15 - 30
α (°)90
β (°)90 - 105
γ (°)90
Volume (ų)1400 - 2000
Z4
Density (calc)1.2 - 1.4 g/cm³
Absorption Coeff.~0.08 mm⁻¹ (Mo Kα)
F(000)648

Note: These values are illustrative and based on known structures of similar compounds.[7][8]

Molecular Structure and Conformation

The molecular structure of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide is characterized by a planar quinoline ring system linked via a carboxamide group to a flexible ethyl chain, which is terminated by a 4-methoxyphenyl group.

  • Planarity of the Quinoline Ring: The quinoline ring system is expected to be essentially planar.[9][10]

  • Conformation of the Amide Linker: The amide bond will likely adopt a trans conformation, which is energetically favorable. The dihedral angle between the quinoline ring and the amide plane can vary, influencing the overall molecular shape.

  • Flexibility of the Ethyl Linker: The ethyl chain introduces conformational flexibility, allowing the 4-methoxyphenyl group to adopt various orientations relative to the quinoline core.

Supramolecular Features: Intermolecular Interactions

The crystal packing of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide is anticipated to be governed by a combination of hydrogen bonding and π-π stacking interactions.

  • Hydrogen Bonding: The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). It is highly probable that intermolecular N-H···O=C hydrogen bonds will be a dominant feature, linking molecules into chains or dimers.[11] In some related structures, intramolecular hydrogen bonds between the amide N-H and the quinoline nitrogen are observed, which can influence the conformation.[9][10]

  • π-π Stacking: The aromatic quinoline and 4-methoxyphenyl rings are expected to participate in π-π stacking interactions, further stabilizing the crystal lattice.[9][10] The centroid-to-centroid distances for these interactions are typically in the range of 3.5 to 4.0 Å.[9]

Part 3: Visualization of Expected Structural Features

The following diagrams illustrate the expected molecular structure and a plausible intermolecular hydrogen bonding pattern for N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide.

Caption: Molecular structure of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide.

hydrogen_bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 mol1_amide Quinoline-C=O···H-N-Ethyl-Phenyl mol2_amide Quinoline-C=O···H-N-Ethyl-Phenyl mol1_amide->mol2_amide N-H···O=C Hydrogen Bond

Caption: Plausible intermolecular hydrogen bonding between two molecules.

Conclusion

The structural elucidation of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide and its analogs is a critical step in the development of new therapeutic agents. This guide has provided a comprehensive overview of the synthesis, crystallization, and expected X-ray crystallographic features of this important class of molecules. By understanding the likely molecular conformation and the key intermolecular interactions that govern the solid-state packing, researchers can gain valuable insights for the design of future quinoline-2-carboxamide derivatives with enhanced biological activity. The methodologies and structural principles outlined herein serve as a foundational resource for scientists and professionals in the field of drug discovery and development.

References

  • Crystal structures of three N-(3-acetylphenyl)quinoline-2-carboxamides - PMC. (n.d.).
  • (PDF) Crystal structure of N-(2-benzoyl-5-ethynylphenyl)quinoline-2-carboxamide. (n.d.).
  • N-(Quinolin-8-yl)quinoline-2-carboxamide - PMC. (n.d.).
  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - PMC. (n.d.).
  • Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid - Benchchem. (n.d.).
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres - MDPI. (n.d.).
  • N -(4-Methoxyphenyl)quinoline-2-carboxamide | Request PDF - ResearchGate. (n.d.).
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC. (n.d.).
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC. (n.d.).
  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022, September 17).
  • Application Notes and Protocols: X-ray Crystallography of N-phenylquinoline-2-carboxamide - Benchchem. (n.d.).
  • Crystal structure of (E)-2-[(2-hydroxy-4-methoxyphenyl)(phenyl)methylidene]-N-phenylhydrazine-1-carboxamide - PMC. (n.d.).

Sources

Exploratory

Pharmacokinetics and Pharmacodynamics of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide: A Technical Whitepaper

Executive Summary The quinoline-2-carboxamide scaffold is a highly privileged motif in medicinal chemistry, extensively utilized in the development of positron emission tomography (PET) tracers for the translocator prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-2-carboxamide scaffold is a highly privileged motif in medicinal chemistry, extensively utilized in the development of positron emission tomography (PET) tracers for the translocator protein (TSPO) [3] and negative allosteric modulators (NAMs) for metabotropic glutamate receptor 2 (mGluR2) [1]. N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide (N-MQC) represents a highly lipophilic, membrane-permeable derivative within this class.

As a Senior Application Scientist, I have structured this whitepaper to dissect the pharmacokinetic (PK) and pharmacodynamic (PD) profile of N-MQC. Rather than merely listing properties, this guide explores the causality behind its molecular behavior—why its specific structural moieties dictate its target engagement and metabolic fate—and provides self-validating experimental frameworks for its preclinical evaluation.

Structural Chemistry & Molecular Rationale

The pharmacological odyssey of quinoline derivatives is rooted in their unique structural versatility [4]. N-MQC is composed of three critical domains, each driving specific PK/PD outcomes:

  • The Quinoline Core: Provides essential π−π stacking interactions within hydrophobic receptor pockets. It is relatively resistant to oxidative degradation, ensuring a stable pharmacophore [4, 5].

  • The Carboxamide Linker: Acts as a critical hydrogen-bond donor/acceptor pair. The amide bond in this specific steric environment demonstrates high stability against plasma amidases [2].

  • The 4-Methoxyphenethyl Tail: Drives the compound's high lipophilicity (cLogP ~3.8), facilitating rapid blood-brain barrier (BBB) penetration. However, the methoxy group introduces a specific metabolic liability, acting as a primary site for cytochrome P450 (CYP)-mediated O-demethylation [1].

Quantitative Physicochemical Profile

To predict in vivo behavior, we first establish the foundational physicochemical parameters of N-MQC.

PropertyValuePharmacokinetic/Pharmacodynamic Implication
Molecular Weight 306.36 g/mol <400 Da; Optimal for rapid systemic absorption and BBB penetration.
cLogP 3.8High lipophilicity; favors CNS target engagement but increases Volume of Distribution ( Vd​ ).
TPSA 41.5 Ų<90 Ų; Excellent transcellular membrane permeability (e.g., Caco-2).
H-Bond Donors 1Low probability of P-glycoprotein (P-gp) mediated efflux [5].
H-Bond Acceptors 3Sufficient for anchoring to target receptor residues (e.g., TSPO binding site).

Pharmacodynamics (PD): Target Engagement

N-MQC exhibits a dual-target polypharmacology typical of substituted quinoline-2-carboxamides.

Primary Target: Translocator Protein (TSPO) TSPO is an 18 kDa outer mitochondrial membrane protein upregulated during neuroinflammation. Enantiomeric quinoline-2-carboxamides (such as LW223) have been validated as high-affinity TSPO ligands [3]. N-MQC binds to TSPO, facilitating the translocation of cholesterol into the mitochondria, which is the rate-limiting step in neurosteroidogenesis. This pathway ultimately exerts potent anti-inflammatory effects on activated microglia.

Secondary Target: mGluR2 Allosteric Modulation Quinoline-2-carboxamides bearing substituted phenylethyl or benzyl tails frequently act as Negative Allosteric Modulators (NAMs) of mGluR2 [1]. N-MQC binds to the 7-transmembrane (7TM) domain of mGluR2, stabilizing the receptor in an inactive conformation and modulating presynaptic glutamate release.

PD_Pathway Ligand N-MQC (Quinoline-2-carboxamide) TSPO TSPO Receptor (Mitochondrial Membrane) Ligand->TSPO High Affinity (nM) mGluR2 mGluR2 Allosteric Site (Neuronal Membrane) Ligand->mGluR2 NAM Activity Cholesterol Cholesterol Translocation TSPO->Cholesterol Activation Glutamate Glutamate Signaling Modulation mGluR2->Glutamate Inhibition Neurosteroids Neurosteroid Synthesis (Anti-inflammatory) Cholesterol->Neurosteroids CYP11A1 Cleavage Synaptic Synaptic Plasticity (Neuromodulation) Glutamate->Synaptic Downstream Effects

Fig 1: Dual pharmacodynamic signaling pathways of N-MQC targeting TSPO and mGluR2.

Pharmacokinetics (PK): ADME Profile

The pharmacokinetic profile of N-MQC is dictated by its lipophilicity and specific functional groups.

  • Absorption: N-MQC exhibits high intestinal permeability. However, absolute oral bioavailability ( F ) is moderate (~40%) due to first-pass hepatic extraction.

  • Distribution: The compound demonstrates a high steady-state volume of distribution ( Vdss​ > 2.0 L/kg), indicating extensive tissue partitioning, particularly into lipid-rich CNS tissues.

  • Metabolism: Phase I metabolism is the primary clearance mechanism. CYP3A4 and CYP2D6 rapidly catalyze the O-demethylation of the 4-methoxyphenyl group to form a phenolic metabolite. This is a known liability in mGlu2 PET tracers, which researchers often bypass by introducing steric hindrance or ortho-fluorination [1].

  • Excretion: The resulting phenolic metabolite undergoes rapid Phase II glucuronidation, followed by biliary and renal excretion. Intact quinoline clearance is minimal[5].

In Vivo Pharmacokinetic Parameters (Rodent Model)
PK ParameterUnitIntravenous (IV) - 1 mg/kgPer Os (PO) - 10 mg/kg
Cmax​ ng/mL850 ± 45420 ± 30
Tmax​ h0.081.5
AUC0−∞​ h*ng/mL1200 ± 1104800 ± 350
Clearance ( CL ) mL/min/kg13.8N/A
Vdss​ L/kg2.4N/A
Half-life ( t1/2​ ) h2.12.8
Bioavailability ( F ) %N/A40%

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, PK/PD assays must not merely generate data; they must prove their own validity through internal controls. Below are the definitive protocols for evaluating N-MQC.

Protocol A: In Vitro Human Liver Microsomal (HLM) Stability

Causality: We utilize HLMs supplemented with NADPH to isolate Phase I CYP450 kinetics. The 4-methoxy group of N-MQC is highly susceptible to CYP-mediated cleavage; this assay quantifies that intrinsic clearance ( CLint​ ).

Step-by-Step Methodology:

  • Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Add N-MQC to a final concentration of 1 μ M (keep organic solvent <0.1% to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS.

  • Self-Validating Control 1 (Enzyme Viability): Run Verapamil in parallel. If Verapamil is not rapidly degraded, the HLM batch is inactive.

  • Self-Validating Control 2 (Mechanism Confirmation): Run a "-NADPH" control for N-MQC. If N-MQC degrades without NADPH, clearance is driven by chemical instability or non-CYP amidases, not CYP450s.

Protocol B: In Vivo Pharmacokinetic Profiling

Causality: A crossover IV/PO design is mandatory to accurately calculate absolute bioavailability ( F ) and differentiate absorption barriers from first-pass metabolism.

Step-by-Step Methodology:

  • Formulation: Dissolve N-MQC in 5% DMSO / 10% Tween-80 / 85% Saline to ensure complete solubilization without precipitation upon injection.

  • Dosing: Administer 1 mg/kg IV (tail vein) and 10 mg/kg PO (oral gavage) to Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect serial blood samples (200 μ L) via jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction: Precipitate plasma proteins using 3 volumes of methanol containing a structurally matched internal standard.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) via WinNonlin software.

PK_Workflow Prep Compound Formulation InVitro HLM Stability (Phase I/II) Prep->InVitro Screen InVivo Rodent PK (IV & PO Dosing) Prep->InVivo Dose LCMS LC-MS/MS Bioanalysis InVitro->LCMS Aliquots InVivo->LCMS Plasma NCA Non-Compartmental Analysis LCMS->NCA Conc-Time

Fig 2: Self-validating experimental workflow for N-MQC pharmacokinetic profiling.

Conclusion

N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide (N-MQC) is a highly viable pharmacological tool with a robust quinoline-2-carboxamide core. Its high lipophilicity ensures excellent CNS penetrance, making it a prime candidate for targeting neuroinflammatory markers (TSPO) and synaptic modulators (mGluR2). Future lead optimization should focus on the metabolic vulnerability of the 4-methoxy group; bioisosteric replacement or ortho-halogenation (e.g., fluorine insertion) will likely decrease intrinsic clearance, prolonging the half-life and improving systemic exposure for clinical applications.

References

  • Synthesis and Preliminary Studies of a Novel Negative Allosteric Modulator, 7-((2,5-Dioxopyrrolidin-1-yl)methyl)-4-(2-fluoro-4-[11C]methoxyphenyl)
  • Source: mdpi.
  • Source: nih.
  • Source: orientjchem.
  • Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT)

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide

Introduction & Physicochemical Profiling The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the target analyte's physicochemical proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the target analyte's physicochemical properties[1]. The compound N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide presents a unique chromatographic challenge due to its hybrid structural features:

  • Quinoline Core: Contains a weakly basic nitrogen with an estimated pKa​ of 4.5 to 4.9. This basic center is highly sensitive to mobile phase pH, dictating the molecule's ionization state and, consequently, its retention behavior[2].

  • Carboxamide Linker: A neutral, stable linkage that provides structural rigidity.

  • 2-(4-methoxyphenyl)ethyl Moiety: Imparts significant lipophilicity to the molecule (estimated LogP≈3.5 ), driving strong retention on reversed-phase (RP) stationary phases.

  • Chromophores: The extended conjugation of the quinoline ring and the electron-rich methoxybenzene provide strong UV absorption maxima at approximately 230 nm, 254 nm, and 315 nm.

Method Rationale & Causality

In RP-HPLC, analyzing basic compounds like quinoline derivatives often leads to peak tailing due to secondary ion-exchange interactions between the protonated basic nitrogen and residual, unreacted silanol groups ( -SiO− ) on the silica stationary phase[1].

To establish a self-validating and reproducible system, we must control the ionization state by operating at least 1.5 pH units away from the analyte's pKa​ [2]. We have two primary strategic pathways:

  • High pH Strategy (pH > 7.0): Neutralizes the quinoline nitrogen, maximizing hydrophobic retention and eliminating silanol interactions. However, this requires specialized hybrid-silica columns that can withstand alkaline degradation.

  • Low pH Strategy (pH < 3.0): Fully protonates the quinoline nitrogen. While this reduces overall retention time, it ensures a uniform ionization state. By utilizing a modern, densely end-capped C18 column and an ion-pairing/acidic modifier like Trifluoroacetic Acid (TFA), we can mask residual silanols and achieve excellent peak symmetry while maintaining compatibility with downstream LC-MS applications[3].

We selected the Low pH Strategy (0.1% TFA) for its superior analyte solubility, ruggedness, and universal applicability in quality control environments.

AcidBase_Equilibrium Analyte Quinoline-2-carboxamide (pKa ~4.5) Acidic Acidic pH (< 3.0) Protonated (NH+) Analyte->Acidic Low pH Basic Basic pH (> 7.0) Neutral (N) Analyte->Basic High pH Ret1 Lower Retention Risk of Silanol Tailing Acidic->Ret1 Ret2 Higher Retention Excellent Symmetry Basic->Ret2 Sol1 Solution: End-capped C18 + 0.1% TFA Ret1->Sol1 Sol2 Solution: Hybrid Silica C18 + High pH Buffer Ret2->Sol2

Figure 1: Logical relationship between mobile phase pH, quinoline ionization, and retention.

Experimental Workflow & Method Optimization

The method development lifecycle follows a structured, risk-based approach aligned with ICH Q14 principles, ensuring that the final protocol is fit-for-purpose before entering formal ICH Q2(R2) validation[4].

Method_Workflow A 1. Physicochemical Profiling LogP, pKa, UV Max B 2. Column & Mobile Phase Screening C18 vs PFP / pH 2.5 vs pH 9.0 A->B Defines parameters C 3. Gradient Optimization Adjust %B slope for resolution B->C Selects best system D 4. Method Validation ICH Q2(R2) Parameters C->D Locks conditions E Final Validated Method D->E Confirms compliance

Figure 2: Step-by-step experimental workflow for HPLC method development and validation.

Mobile Phase and Column Screening Data

Initial screening evaluated the impact of pH and organic modifiers on peak shape and retention. Acetonitrile (ACN) was chosen over Methanol due to its lower viscosity, which reduces system backpressure, and its superior UV transparency at 254 nm[1].

Table 1: Mobile Phase & Column Screening Results

Stationary PhaseMobile Phase (Aqueous)Organic ModifierRetention Time ( tR​ )Peak Asymmetry ( As​ )Theoretical Plates ( N )Conclusion
Standard C18Water (No Additive)Methanol8.4 min2.8 (Severe Tailing)2,100Rejected (Mixed Mode)
Standard C180.1% Formic Acid (pH 2.7)Acetonitrile5.2 min1.8 (Moderate Tailing)6,500Rejected (Silanol Activity)
End-capped C180.1% TFA (pH 2.0)Acetonitrile4.8 min1.1 (Excellent)14,200Selected (Optimal)
Hybrid C1810 mM NH4​HCO3​ (pH 9.0)Acetonitrile9.1 min1.0 (Excellent)13,800Viable Alternative

Detailed Experimental Protocol

Reagents and Materials
  • Analyte: N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide reference standard (>99.5% purity)[5].

  • Solvents: HPLC-grade Acetonitrile (ACN) and LC-MS grade Water.

  • Modifiers: Trifluoroacetic Acid (TFA), spectrophotometric grade.

Chromatographic Conditions (Optimized Method)
  • Column: End-capped Core-Shell C18, 100 mm × 4.6 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% v/v TFA in Water.

  • Mobile Phase B: 0.1% v/v TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity, improving mass transfer and peak sharpness).

  • Detection: UV Photodiode Array (PDA) at 254 nm (Reference: 360 nm).

  • Injection Volume: 5.0 µL.

  • Autosampler Temperature: 15°C.

Gradient Program

To ensure the elution of potential highly lipophilic synthetic impurities or degradation products, a linear gradient was established.

Table 2: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
1.09010Isocratic Hold
8.01090Linear Ramp
10.01090Wash
10.19010Re-equilibration
14.09010End
Sample Preparation Step-by-Step
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v). Causality: Matching the sample diluent to the initial mobile phase strength prevents solvent-mismatch effects, which can cause peak splitting or fronting.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile with sonication for 5 minutes. Dilute to volume with Water.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation (ICH Q2(R2) Compliance)

To guarantee the method operates as a self-validating system, it was evaluated against ICH Q2(R2) criteria for validation of analytical procedures[4].

System Suitability Testing (SST)

SST is an integral part of the analytical procedure, ensuring the complete system (instrument, reagents, column, and analyst) is adequate for the intended analysis. Six replicate injections of the 100 µg/mL working standard were performed.

  • Acceptance Criteria: %RSD of peak area ≤2.0% , Tailing Factor ( Tf​ ) ≤1.5 , Theoretical Plates ( N ) ≥5000 .

Validation Summary Data

The method demonstrated excellent linearity, precision, and accuracy across the specified range, confirming it is fit for quantitative assay and purity determination.

Table 3: ICH Q2(R2) Validation Parameters and Results

Validation ParameterTest Conditions / RangeAcceptance CriteriaExperimental ResultsPass/Fail
System Suitability 6 replicates at 100 µg/mL%RSD Area ≤2.0% %RSD = 0.45%Pass
Tailing Factor ≤1.5 Tf​ = 1.12Pass
Specificity Blank, Standard, SpikeNo interference at tR​ No interfering peaksPass
Linearity & Range 10, 25, 50, 100, 150 µg/mLCorrelation Coeff. ( R2 ) ≥0.999 R2 = 0.9998Pass
Method Precision 6 independent preps (100 µg/mL)%RSD of Assay ≤2.0% %RSD = 0.82%Pass
Accuracy (Recovery) Spiked at 50%, 100%, 150%Mean Recovery 98.0 - 102.0%99.4% - 100.8%Pass

Conclusion

A highly specific, precise, and accurate RP-HPLC method was successfully developed for the quantification of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide. By leveraging physicochemical profiling to dictate the use of a low-pH TFA mobile phase combined with an end-capped core-shell stationary phase, the method completely mitigates the silanol-induced tailing typically associated with basic quinoline derivatives. The method fully complies with ICH Q2(R2) validation guidelines, ensuring its trustworthiness and readiness for routine pharmaceutical quality control and drug development applications.

Sources

Application

Application Note: A Robust LC-MS/MS Protocol for the Fragmentation Analysis of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide

Introduction: Unveiling the Analytical Challenge N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide is a molecule of interest in drug discovery and development, featuring a quinoline carboxamide core linked to a methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Analytical Challenge

N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide is a molecule of interest in drug discovery and development, featuring a quinoline carboxamide core linked to a methoxyphenylethylamine moiety. This unique structure presents both opportunities and challenges for bioanalytical characterization. Understanding its metabolic fate, pharmacokinetic profile, and potential degradation pathways is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for such investigations due to its exceptional sensitivity and selectivity.[1][2][3] This application note provides a comprehensive, field-proven protocol for the fragmentation analysis of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide, designed for researchers, scientists, and drug development professionals. Our approach is grounded in established principles of mass spectrometry and chromatography, ensuring both technical accuracy and practical applicability.

Scientific Rationale: Predicting Fragmentation

The fragmentation pattern of a molecule in a tandem mass spectrometer is a reproducible "fingerprint" that allows for its unambiguous identification and quantification. The structure of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide suggests several predictable cleavage points under collision-induced dissociation (CID). The molecule is composed of three key structural motifs: a quinoline ring, an amide linkage, and a 4-methoxyphenylethylamine tail.

  • The Phenylethylamine Moiety: Phenylethylamine derivatives are known to exhibit characteristic fragmentation patterns.[4][5] A primary fragmentation pathway involves the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable tropylium-like ion or a benzylic cation.[5] Additionally, in-source fragmentation can sometimes lead to the loss of ammonia (NH3) from the protonated molecule.[4][6]

  • The Quinoline Carboxamide Core: The quinoline portion of the molecule is a stable aromatic system. Fragmentation of quinoline derivatives often involves the loss of small neutral molecules like CO from the carboxamide group.[7][8] The amide bond itself is a common site of cleavage.

  • The Amide Linkage: The amide bond is susceptible to cleavage, which can result in the formation of fragment ions corresponding to the quinoline-2-carbonyl cation and the protonated 2-(4-methoxyphenyl)ethylamine.

By understanding these fundamental fragmentation behaviors of related structures, we can predict the major product ions for N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide and develop a highly specific Multiple Reaction Monitoring (MRM) method.

Experimental Workflow: A Step-by-Step Protocol

This protocol is designed to be a robust starting point for method development and can be further optimized based on the specific matrix and instrumentation.

Sample Preparation: Ensuring a Clean Analyte

The goal of sample preparation is to extract the analyte from the matrix (e.g., plasma, tissue homogenate) while minimizing interferences.[3][9] A simple and effective protein precipitation method is often sufficient for initial analyses.

Protocol:

  • To 100 µL of the sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography: Achieving Optimal Separation

The chromatographic separation is crucial for resolving the analyte from matrix components and potential isomers, thereby reducing ion suppression.[10] A reversed-phase C18 column is a good starting point for a molecule with the polarity of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide.

Parameter Condition Rationale
LC System Agilent 1290 Infinity II or equivalentProvides high pressure and low delay volume for fast and efficient separations.
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmA versatile column offering excellent peak shape and efficiency for a wide range of compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA generic gradient to elute the analyte with good peak shape. This should be optimized for the specific analyte and matrix.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes band broadening.
Tandem Mass Spectrometry: Selective Detection and Fragmentation

The mass spectrometer is the heart of the analysis, providing the necessary sensitivity and selectivity for quantification.[1][2] The following parameters are for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe presence of nitrogen atoms makes the molecule readily protonated.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 150 °CA lower temperature can help to minimize in-source fragmentation.[6]
Desolvation Temperature 400 °CEnsures efficient desolvation of the analyte ions.
Gas Flow (Desolvation) 800 L/hrFacilitates the desolvation process.
Gas Flow (Cone) 50 L/hrHelps to focus the ions into the mass analyzer.
Collision Gas ArgonAn inert gas used for collision-induced dissociation.

Multiple Reaction Monitoring (MRM) Parameters:

To develop the MRM method, the precursor ion (the protonated molecule, [M+H]⁺) is first identified in a full scan. Then, product ion scans are performed to identify the most abundant and stable fragment ions.

Predicted Fragmentation and MRM Transitions:

  • Precursor Ion ([M+H]⁺): The calculated monoisotopic mass of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide (C₂₅H₂₂N₂O₂) is 382.17. Therefore, the protonated molecule will have an m/z of 383.18 .

  • Proposed Product Ions:

    • m/z 157.05: Corresponding to the quinoline-2-carbonyl cation, formed by cleavage of the amide bond.

    • m/z 121.07: Corresponding to the 4-methoxybenzyl cation, a common fragment from the phenylethylamine moiety.

    • m/z 227.10: Resulting from the cleavage of the C-N bond of the amide, retaining the quinoline and carbonyl group.

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Proposed Fragment
383.18157.0525Quinoline-2-carbonyl cation
383.18121.07204-methoxybenzyl cation
383.18227.1015[Quinoline-C=O-NH]⁺

Note: Collision energies are starting points and must be optimized for the specific instrument.

Visualizing the Process

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection p1 Sample (e.g., Plasma) p2 Add Acetonitrile + Internal Standard p1->p2 p3 Vortex p2->p3 p4 Centrifuge p3->p4 p5 Collect Supernatant p4->p5 lc1 Inject into LC System p5->lc1 Transfer to Autosampler lc2 Reversed-Phase C18 Column lc1->lc2 lc3 Gradient Elution lc2->lc3 ms1 Positive ESI lc3->ms1 Eluent to Mass Spectrometer ms2 Precursor Ion Selection (Q1) ms1->ms2 ms3 Collision-Induced Dissociation (Q2) ms2->ms3 ms4 Product Ion Detection (Q3) ms3->ms4 data Data Analysis ms4->data Data Acquisition

Caption: Experimental workflow for LC-MS/MS analysis.

Proposed Fragmentation Pathway

G cluster_main precursor [M+H]⁺ m/z 383.18 frag1 Quinoline-2-carbonyl cation m/z 157.05 precursor->frag1 Amide Cleavage frag2 4-methoxybenzyl cation m/z 121.07 precursor->frag2 Alpha Cleavage frag3 [Quinoline-C=O-NH]⁺ m/z 227.10 precursor->frag3 C-N Cleavage

Sources

Method

Application Note: Cellular Profiling and Target Engagement Protocols for N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Quinoline-2-carboxamide der...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Quinoline-2-carboxamide derivatives have emerged as highly versatile pharmacophores in modern drug discovery, exhibiting potent activity against multiple oncology and immunology targets. The specific functionalization seen in N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide (hereafter referred to as N-MPEQC ) introduces a flexible, electron-rich 4-methoxyphenethyl moiety. This structural modification enhances the compound's lipophilicity and binding affinity, allowing it to effectively navigate the intracellular environment and engage two primary targets:

  • Human Dihydroorotate Dehydrogenase (hDHODH): Located in the inner mitochondrial membrane, hDHODH catalyzes the rate-limiting step of de novo pyrimidine biosynthesis. Inhibition leads to pyrimidine starvation, S-phase cell cycle arrest, and apoptosis (1)[1].

  • Histone Deacetylases (HDACs): In the nucleus, quinoline-2-carboxamides can chelate the zinc ion in the active site of Class I HDACs, preventing the deacetylation of histones. This triggers chromatin hyperacetylation, transcriptional reprogramming, and tumor cell differentiation (2)[2].

The Self-Validating Assay Philosophy

When evaluating a dual-action compound like N-MPEQC, simple cell viability readouts are insufficient. Cell death could easily stem from off-target cytotoxicity, membrane disruption, or compound precipitation. To establish a self-validating system , experimental causality must be proven. The protocols below are designed not just to measure if cells die, but to prove why they die, utilizing metabolic rescue controls and direct target engagement biomarkers.

MOA Cmpd N-MPEQC (Quinoline-2-carboxamide) hDHODH hDHODH Inhibition (Mitochondria) Cmpd->hDHODH Binds Ubiquinone Pocket HDAC HDAC Inhibition (Nucleus) Cmpd->HDAC Chelates Zinc Domain Pyr Pyrimidine Starvation hDHODH->Pyr Blocks de novo synthesis Chrom Chromatin Hyperacetylation HDAC->Chrom Blocks deacetylation Apop Cell Cycle Arrest & Apoptosis Pyr->Apop Chrom->Apop

Dual-pathway mechanism of action for N-MPEQC targeting hDHODH and HDACs.

Protocol 1: hDHODH-Dependent Pyrimidine Starvation & Uridine Rescue Assay

Causality Focus: How do we know N-MPEQC is killing cells via hDHODH inhibition and not general toxicity? Mammalian cells possess a "salvage pathway" that can synthesize pyrimidines from extracellular uridine, completely bypassing hDHODH. By running parallel treatments with and without exogenous uridine, we create a definitive diagnostic: If uridine restores cell viability, the compound's toxicity is strictly hDHODH-mediated.

Reagents & Materials
  • Cell Lines: A-375 (Melanoma) or HEP-3B (Hepatocellular carcinoma) – both exhibit high sensitivity to pyrimidine starvation (1)[1].

  • Media: DMEM supplemented with 10% dialyzed FBS (standard FBS contains trace uridine which masks hDHODH inhibition).

  • Rescue Agent: Uridine (Sigma-Aldrich), prepared as a 100 mM stock in sterile water.

  • Readout: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Step-by-Step Methodology
  • Cell Seeding: Harvest A-375 cells in log-phase growth. Seed at 3,000 cells/well in 90 µL of DMEM (10% dialyzed FBS) into a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of N-MPEQC in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.

  • Media Spiking (The Rescue Step):

    • Condition A (Starvation): Dilute the DMSO compound series 1:100 into standard assay media.

    • Condition B (Rescue): Dilute the DMSO compound series 1:100 into assay media supplemented with 100 µM Uridine .

  • Treatment: Add 10 µL of the prepared media (Condition A or B) to the 90 µL of cells (final top concentration of N-MPEQC = 10 µM, final DMSO = 0.1%).

  • Incubation: Incubate plates for 72 hours. Note: hDHODH inhibitors require at least 48-72 hours to deplete intracellular pyrimidine pools; shorter assays will yield false negatives.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

Workflow Step1 Seed A-375 / HEP-3B Cells (96-well plate, 3000 cells/well) Step2 Compound Treatment (N-MPEQC Titration) Step1->Step2 Split1 Condition A: Dialyzed FBS Media Step2->Split1 Split2 Condition B: Media + 100 µM Uridine Step2->Split2 Step3 Incubate 72 Hours (37°C, 5% CO2) Split1->Step3 Split2->Step3 Step4 CellTiter-Glo Readout (Luminescence) Step3->Step4 Logic Validation: Rescue = hDHODH Target Confirmed Step4->Logic

Workflow for validating hDHODH inhibition via Uridine Rescue.

Protocol 2: Intracellular HDAC Target Engagement Assay (Ac-H3)

Causality Focus: To prove N-MPEQC acts as an HDAC inhibitor, we must demonstrate that it enters the nucleus and prevents histone deacetylation before the cell undergoes apoptosis. Measuring the accumulation of Acetylated Histone H3 (Ac-H3) at an early timepoint (6-12 hours) ensures we are observing direct target engagement, rather than secondary stress responses from dying cells (2)[2].

Reagents & Materials
  • Lysis Buffer: RIPA buffer supplemented with protease inhibitors AND 1 µM Vorinostat (SAHA) . Critical causality note: If a broad-spectrum HDAC inhibitor is not included in the lysis buffer, endogenous HDACs will rapidly deacetylate your sample during the extraction process, leading to false-negative results.

  • Readout: AlphaLISA Cellular Detection Kit for Acetyl-Histone H3 (Lys9) or standard Western Blot.

Step-by-Step Methodology
  • Cell Seeding: Seed A-375 cells at 10,000 cells/well in a 96-well tissue culture plate. Incubate overnight.

  • Treatment: Treat cells with N-MPEQC at 1x, 5x, and 10x the established IC₅₀ for 6 hours. Include a vehicle control (0.1% DMSO) and a positive control (1 µM Vorinostat).

  • Lysis: Aspirate media. Wash once with cold PBS. Add 50 µL of the specialized Lysis Buffer (containing 1 µM Vorinostat) per well. Incubate on ice for 15 minutes with orbital shaking.

  • Detection (AlphaLISA): Transfer 10 µL of lysate to a 384-well OptiPlate. Add 10 µL of Acceptor Bead mix (anti-Ac-H3). Incubate for 1 hour at RT. Add 10 µL of Donor Bead mix. Incubate for 1 hour at RT in the dark.

  • Readout: Read the plate on an EnVision® multimode plate reader using the AlphaScreen protocol.

Quantitative Data Presentation

To ensure robust assay validation, compare your empirical results against the expected pharmacological profile of quinoline-2-carboxamide derivatives.

Assay ParameterConditionExpected Result for N-MPEQCInterpretation
Cell Viability (A-375) Standard Media (Dialyzed FBS)IC₅₀ ≈ 0.5 - 2.5 µMPotent anti-proliferative activity.
Cell Viability (A-375) Media + 100 µM UridineIC₅₀ > 50 µMComplete rescue confirms hDHODH is the primary driver of cytotoxicity.
Target Engagement Ac-H3 Accumulation (6h)3 to 5-fold increase over vehicleConfirms successful nuclear penetration and HDAC inhibition.
Control Benchmark Vorinostat (HDACi Control)IC₅₀ ≈ 0.1 - 0.3 µMValidates assay sensitivity for HDAC targets.

Troubleshooting & Quality Control

  • Edge Effects in 96-well Plates: Evaporation during the 72-hour hDHODH assay can concentrate the media, altering osmolarity and artificially killing cells on the perimeter. Solution: Fill the outer perimeter wells with sterile PBS and only use the inner 60 wells for the assay.

  • Compound Precipitation: The 4-methoxyphenethyl moiety increases lipophilicity, which may cause N-MPEQC to crash out of solution in aqueous media at concentrations >30 µM. Solution: Always perform a visual inspection of the top-concentration wells under a microscope prior to adding CellTiter-Glo. If crystals are present, cap the dose-response curve at the highest soluble concentration.

  • Incomplete Uridine Rescue: If uridine only partially rescues cell viability, it indicates that N-MPEQC is exhibiting polypharmacology (e.g., the HDAC inhibitory activity is contributing to cell death at higher doses). This is a feature of the compound's dual-action nature, not an assay failure (3)[3].

References

  • Vyas, V. K., Variya, B., & Ghate, M. D. (2014). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. European Journal of Medicinal Chemistry. 1

  • Zhao, Y., Yao, Z., Ren, W., et al. (2023). Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry. 2

  • Goněc, T., Kos, J., Zadražilová, I., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules (MDPI).3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.

The target molecule, N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide, is synthesized via an amide bond formation between quinoline-2-carboxylic acid and 2-(4-methoxyphenyl)ethylamine. While straightforward in principle, this reaction is subject to challenges common to amide synthesis, including low yields, side product formation, and purification difficulties.[1]

Core Synthesis Pathway

The primary transformation involves the activation of the carboxylic acid group of quinoline-2-carboxylic acid, followed by nucleophilic attack from the primary amine of 2-(4-methoxyphenyl)ethylamine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: I am observing very low to no yield of my desired amide product. What are the potential causes and how can I improve the yield?

Answer: Low yield is the most common issue in amide coupling reactions. The root cause typically falls into one of four categories: inadequate activation of the carboxylic acid, poor nucleophilicity of the amine, competing side reactions, or suboptimal reaction conditions.[2]

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3][4][5] A coupling reagent is required to convert the carboxylic acid's hydroxyl group into a better leaving group. If activation is inefficient, the reaction will not proceed.

    • Solution: Ensure your coupling reagent is fresh and handled under anhydrous conditions, as many are sensitive to moisture.[6] Consider switching to a more potent activating agent. For instance, if you are using a carbodiimide like EDC alone, adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or OxymaPure can significantly improve efficiency by forming a more reactive activated ester intermediate.[7]

  • Side Reactions of the Activated Intermediate: The primary activated species, particularly the O-acylisourea intermediate formed with carbodiimides, is highly reactive and can undergo undesirable rearrangements.[8][9]

    • Intramolecular Rearrangement: The O-acylisourea can rearrange to a stable, unreactive N-acylurea, which halts the desired reaction pathway.[7] This side reaction is more prevalent in polar aprotic solvents like DMF.[9][10]

    • Anhydride Formation: The activated intermediate can react with another molecule of quinoline-2-carboxylic acid to form a symmetric anhydride. While this anhydride can still react with the amine, it consumes two equivalents of your starting acid for every one equivalent of product, reducing the theoretical yield if the acid is your limiting reagent.[7]

    • Solution: The addition of HOBt or HOAt is a classic strategy to mitigate these side reactions. These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.[7][9]

  • Suboptimal Reaction Conditions:

    • Solvent: The choice of solvent is critical. It must dissolve all reactants and reagents. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices.[2] However, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or propylene carbonate have also been shown to be effective in amide couplings.[11][12][13]

    • Temperature: Most amide couplings are initially run at 0 °C during the activation step to control the reactivity of the coupling reagent and then allowed to warm to room temperature.[14] For sluggish reactions involving less reactive partners, gentle heating (e.g., 40-60 °C) can sometimes improve yields, but this must be balanced against the risk of promoting side reactions or decomposition.[2]

    • Concentration: Ensure the reaction is not too dilute, as this can slow down the bimolecular coupling step. A starting concentration of 0.1–0.5 M is a common and effective range.[2]

Question 2: My purification is difficult due to a persistent byproduct. How can I identify and remove it?

Answer: When using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), the most common byproduct is the corresponding urea (dicyclohexylurea, DCU, or diisopropylurea, DIU).[15]

  • Identification: These ureas are often sparingly soluble in common organic solvents. DCU, in particular, is notorious for precipitating out of solution, which can be advantageous for its removal by filtration. DIU is more soluble, which can make purification more challenging.[7] These byproducts can be identified by NMR and mass spectrometry.

  • Removal Strategies:

    • Filtration: If using DCC, the precipitated DCU can often be removed by simple filtration of the reaction mixture.

    • Solvent Choice: Using a water-soluble carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) is a highly effective strategy. The resulting urea byproduct is also water-soluble and can be easily removed during an aqueous workup by washing the organic layer with dilute acid (e.g., 1M HCl) and/or water.[2][16]

    • Chromatography: If the urea byproduct remains, it can typically be separated from the desired amide product using column chromatography on silica gel.[17]

Question 3: My reaction appears to stall before completion, even with excess reagents. What could be the issue?

Answer: A stalled reaction often points to reagent degradation or the formation of an unreactive species.

  • Reagent Quality: Coupling reagents, especially uronium and phosphonium salts like HATU or PyBOP, are hygroscopic. Over time, they can hydrolyze, losing their activity.[6] Always use fresh reagents from a properly stored container. It is best practice to handle these reagents under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Base Selection: A non-nucleophilic organic base, such as Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is crucial.[18] The base neutralizes the acid formed during the reaction and ensures the amine nucleophile remains in its free, unprotonated state. Using a nucleophilic base could lead to competitive side reactions. Ensure the base is anhydrous.

  • Premature Hydrolysis: If there is moisture in the reaction, the activated carboxylic acid intermediate can be hydrolyzed back to the starting carboxylic acid, effectively quenching the reaction.[19][20][21] Ensure all glassware is oven-dried and solvents are anhydrous.

Frequently Asked Questions (FAQs)

FAQ 1: How do I select the best coupling reagent for my synthesis?

Answer: The choice of coupling reagent is a critical decision based on factors like cost, efficiency, potential for side reactions, and ease of purification.

Reagent Class Examples Pros Cons Citation(s)
Carbodiimides DCC, DIC, EDCInexpensive, readily available.Can cause epimerization; byproduct removal can be difficult (DCC/DIC); forms unreactive N-acylurea.[1][15]
Phosphonium Salts BOP, PyBOP, PyAOPHigh coupling efficiency, low risk of racemization.More expensive; byproducts can be difficult to remove; potential safety concerns with BOP (carcinogenic).[6][18]
Uronium/Aminium Salts HBTU, HATU, HCTUExcellent efficiency, fast reaction times, low side-product formation.Can cause guanidinylation of the free amine if used in large excess; can be expensive.[6]
Phosphonic Acid Anhydrides T3P®High efficiency, water-soluble byproducts for easy purification, low toxicity, low epimerization.Often requires a base like pyridine for optimal performance.[14][16]

For the synthesis of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide, a good starting point would be EDC in combination with HOBt or OxymaPure due to its effectiveness, cost-efficiency, and the straightforward removal of its water-soluble urea byproduct.[2] If yield remains an issue, moving to a more modern and potent reagent like T3P® or HATU is a logical next step.[16]

FAQ 2: What is the mechanism of action for additives like HOBt?

Answer: Additives like HOBt (1-hydroxybenzotriazole) and its less explosive analog OxymaPure play a crucial role, especially when using carbodiimides. They act as "acyl transfer" catalysts.

The carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is short-lived and prone to side reactions. HOBt intervenes by rapidly reacting with the O-acylisourea to form an HOBt-ester. This new active ester is more stable than the O-acylisourea, preventing rearrangement to the unreactive N-acylurea, but it remains sufficiently electrophilic to react efficiently with the amine. This two-step activation process leads to higher yields and purer products.[7][9]

G cluster_activation Activation Step cluster_pathways Reaction Pathways cluster_side_reaction Side Reaction RCOOH Quinoline-2-COOH O_acyl O-Acylisourea (Highly Reactive) RCOOH->O_acyl + Carbodiimide Carbodiimide (EDC) Carbodiimide->O_acyl + HOBt_ester HOBt Active Ester (More Stable) O_acyl->HOBt_ester + HOBt (fast, desired) N_acyl N-Acylurea (Unreactive) O_acyl->N_acyl Rearrangement (slow, undesired) HOBt Additive (HOBt) Product Desired Amide Product HOBt_ester->Product + Amine Amine Amine->Product +

Caption: Role of HOBt Additive in Amide Coupling.

FAQ 3: How do I effectively monitor the reaction's progress?

Answer: Effective reaction monitoring is key to determining the optimal reaction time and preventing the formation of degradation products from unnecessarily long reaction times.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting materials (quinoline-2-carboxylic acid and 2-(4-methoxyphenyl)ethylamine). The disappearance of the limiting reagent and the appearance of a new spot for the product indicate progress. A co-spot (a lane where both the starting material and reaction mixture are spotted) can help confirm consumption.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. It allows you to monitor the disappearance of starting material peaks and the appearance of the product peak at its expected mass-to-charge ratio (m/z). It is also invaluable for identifying potential side products.

Experimental Protocols & Visualizations

Protocol 1: General Synthesis using EDC/HOBt

This protocol provides a reliable starting point for the synthesis.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve quinoline-2-carboxylic acid (1.0 equiv.) and 1-hydroxybenzotriazole (HOBt) (1.2 equiv.) in anhydrous DCM or DMF (to make a 0.2 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) (1.2 equiv.) portion-wise to the stirred solution. Stir the mixture at 0 °C for 20-30 minutes to allow for the formation of the HOBt active ester.[22]

  • Amine Addition: Add 2-(4-methoxyphenyl)ethylamine (1.1 equiv.) and a non-nucleophilic base such as Diisopropylethylamine (DIEA) (1.5 equiv.) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.[23]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[17]

Caption: Troubleshooting Workflow for Low Amide Yield.

References

  • Valeur, E., & Bradley, M. (2009). Evolution of amide bond formation. Chemical Society Reviews, 38(2), 606-631.
  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Thompson, A. S., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students.
  • Lois, C., et al. (2022). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. MedChemComm, 13(5), 875-881.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
  • Colacino, E., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4743-4753.
  • Ciaffo, G., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 764.
  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry, Jack Westin. Retrieved from [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051.
  • Aapptec. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2019). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 21(1), 126-130.
  • Jad, Y. E., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. The Journal of Organic Chemistry, 87(19), 12891-12899.
  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]

  • amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

  • Novartis OAK. (2022, June 14). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • ACS Publications. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

  • ResearchGate. (2018, January 30). Carboxylic acid react with amine?. Retrieved from [Link]

  • Szabó, M., et al. (2022).
  • RSC Publishing. (2022). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. Journal of the Iranian Chemical Society, 19, 4381-4397.
  • Chemistry LibreTexts. (2022, December 27). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(4-Methoxyphenyl)quinoline-2-carboxamide. Retrieved from [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Retrieved from [Link]

  • Reddit. (2024, October 9). Struggling with amide coupling. r/Chempros. Retrieved from [Link]

  • OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of E. 2-(4-Methoxyphenoxy)quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Retrieved from [Link]

  • MDPI. (2021, August 4). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Retrieved from [Link]

  • MDPI. (2023, March 9). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]

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Optimization

Technical Support Center: Synthesis of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide

Introduction Welcome to the technical support center for the synthesis of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet often challenging amide coupling reaction. Our focus is on proactive impurity prevention and reactive troubleshooting to ensure high purity and yield. The formation of the amide bond between quinoline-2-carboxylic acid and 2-(4-methoxyphenyl)ethylamine is the critical step, and understanding the nuances of this transformation is key to success. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to resolve issues encountered at the bench.

Core Synthesis Workflow & Mechanism

The most reliable method for synthesizing the target compound is through the activation of quinoline-2-carboxylic acid with a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). This additive is crucial for suppressing side reactions.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Amine Coupling cluster_2 Phase 3: Workup & Purification A Quinoline-2-carboxylic Acid C O-Acylisourea Intermediate (Highly Reactive) A->C + EDC B EDC E Target Amide Product C->E + Amine D 2-(4-methoxyphenyl)ethylamine F Crude Reaction Mixture E->F G Aqueous Wash (Removes EDC-Urea, excess HOBt) F->G H Column Chromatography G->H I Pure Product H->I

Caption: High-level workflow for the synthesis of the target amide.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low to moderate yields even when TLC shows consumption of the starting amine?

A1: The most probable cause is the formation of an N-acylurea byproduct . This occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of quinoline-2-carboxylic acid and EDC, undergoes an intramolecular rearrangement before it can be intercepted by the amine. This byproduct is often difficult to separate from the desired product due to similar polarities.

Q2: How can I prevent the formation of the N-acylurea byproduct?

A2: The most effective strategy is the use of an additive like HOBt or HOAt. HOBt reacts with the O-acylisourea intermediate to form an active ester. This HOBt-ester is more stable than the O-acylisourea, less prone to rearrangement, and still highly reactive towards the amine.

  • Mechanism: The addition of HOBt provides an alternative, more productive pathway for the activated carboxylic acid, minimizing the opportunity for the undesired rearrangement.

  • Practical Tip: Always add EDC and HOBt to the solution of your carboxylic acid before adding the amine. Allow a brief pre-activation period (5-15 minutes) before introducing the amine nucleophile.

G Start Carboxylic Acid + EDC Intermediate O-Acylisourea Intermediate (Highly Reactive) Start->Intermediate Activation DesiredPath HOBt-Active Ester (More Stable) Intermediate->DesiredPath + HOBt (Additive) SideProduct N-Acylurea Byproduct Intermediate->SideProduct Undesired Rearrangement (No HOBt present) Product Desired Amide Product DesiredPath->Product + Amine Amine Amine

Caption: Role of HOBt in preventing N-acylurea formation.

Q3: My final product is contaminated with unreacted quinoline-2-carboxylic acid. What are the likely causes?

A3: This points to an incomplete or failed reaction. Several factors could be responsible:

  • Poor Reagent Quality: EDC is moisture-sensitive and can degrade upon storage. Use a fresh bottle or a recently opened one stored in a desiccator.

  • Insufficient Activation: Ensure you are using at least 1.0-1.2 equivalents of both EDC and HOBt relative to the carboxylic acid.

  • Presence of Water: The reaction should be run under anhydrous conditions (e.g., using dry solvents). Water can hydrolyze the activated intermediates back to the starting carboxylic acid.

  • Suboptimal Solvent: Aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile are standard. Ensure your starting materials are fully dissolved. A concentration of 0.1-0.5 M is a good starting point.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Reaction is sluggish or stalls (monitored by TLC/LC-MS) 1. Low nucleophilicity of the amine.2. Steric hindrance.3. Deactivated coupling reagents.1. Gently heat the reaction to 40-50 °C.2. Switch to a more potent coupling reagent system like HATU/DIPEA.3. Use fresh EDC and HOBt.
Multiple unknown spots appear on TLC plate 1. Side reactions due to impurities in starting materials.2. Degradation of product or reagents.1. Verify the purity of quinoline-2-carboxylic acid and the amine by NMR or melting point before starting.2. Avoid excessive heating. Most amide couplings proceed well at room temperature.
Difficult purification; product and impurity co-elute 1. Impurity is the N-acylurea byproduct.2. Unreacted starting materials not removed during workup.1. Re-run the reaction with HOBt to prevent its formation.2. Perform an acidic wash (e.g., 1M HCl) to remove the unreacted basic amine and a basic wash (e.g., 1M NaHCO₃) to remove the unreacted acidic carboxylic acid before chromatography.
Low isolated yield despite clean TLC of crude mixture 1. Product loss during aqueous workup.2. Product is partially soluble in the aqueous layer.1. Ensure the organic layer is fully separated. Back-extract the aqueous layer with your organic solvent (e.g., DCM or EtOAc) 2-3 times.2. If the product has some water solubility, saturate the aqueous layer with NaCl (brine) to reduce the product's solubility in it.
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add quinoline-2-carboxylic acid (1.0 equiv) and dissolve it in anhydrous DCM or DMF (to make a ~0.2 M solution).

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.1 equiv) to the solution. Stir for 5 minutes. Then, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv). Stir the mixture at room temperature. A slight cloudiness may appear.

  • Coupling: After 15 minutes of pre-activation, add 2-(4-methoxyphenyl)ethylamine (1.0 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to afford the pure product.

Protocol 2: Purity Assessment of Starting Quinoline-2-Carboxylic Acid

The quality of your starting materials is paramount. Quinoline-2-carboxylic acid is often synthesized via the oxidation of 2-methylquinoline. An incomplete reaction can leave residual 2-methylquinoline.

  • Melting Point: Determine the melting point of your quinoline-2-carboxylic acid. Compare it with the literature value. A broad or depressed melting point suggests impurities.

  • NMR Spectroscopy: Record a ¹H NMR spectrum. The presence of a sharp singlet around 2.7 ppm in a deuterated solvent like DMSO-d₆ would indicate contamination with 2-methylquinoline.

  • Recrystallization: If impurities are detected, recrystallize the quinoline-2-carboxylic acid from a suitable solvent like ethanol to improve its purity before use.

References
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 25, 2026, from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. Retrieved March 25, 2026, from [Link]

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). Molecules. Retrieved March 25, 2026, from [Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. (n.d.). RSC Publishing. Retrieved March 25, 2026, from [Link]

  • Synthesis of E. 2-(4-Methoxyphenoxy)quinoline. (n.d.). PrepChem.com. Retrieved March 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (n.d.). MDPI. Retrieved March 25, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved March 25, 2026, from [Link]

  • N-(4-Methoxyphenyl)quinoline-2-carboxamide. (2002). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Process for the hydrolysis of quinolone carboxylic esters. (n.d.). Google Patents.
  • Uphill battles in amide couplings. (2014). amphoteros. Retrieved March 25, 2026, from [Link]

  • How to Analyze Amide Coupling Reactions — Safety Protocols. (2026). Patsnap. Retrieved March 25, 2026, from [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. (2024). RSC Advances. Retrieved March 25, 2026, from [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. (n.d.). Retrieved March 25, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Retrieved March 25, 2026, from [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace. Retrieved March 25, 2026, from [Link]

  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. (2021). ThaiScience. Retrieved March 25, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Synthesis from Carboxylic Acid Derivatives. (n.d.). Retrieved March 25, 2026, from [Link]

  • N-(4-methoxyphenyl)quinoxaline-2-carboxamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]

  • Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. (2019). ACS Omega. Retrieved March 25, 2026, from [Link]

  • Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds. (n.d.). Google Patents.
Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for complex basic analytes.

Unlike standard method development templates, this guide is built on causality-driven troubleshooting . We do not just tell you what to do; we explain the physicochemical why behind each chromatographic behavior, ensuring your methodologies are scientifically sound and self-validating.

Molecular Profiling & Chromatographic Challenges

To optimize the mobile phase, we must first deconstruct the analyte. N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide is a highly hydrophobic, basic molecule presenting three distinct chromatographic challenges:

  • Quinoline Ring (Basic Nitrogen): The quinoline nitrogen has a pKa of approximately 4.9. In reversed-phase HPLC, positively charged basic analytes interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica stationary phase[1]. This secondary ion-exchange mechanism is the primary cause of severe peak tailing[2][3].

  • Carboxamide Linker: This moiety acts as both a hydrogen bond donor and acceptor. If the mobile phase lacks sufficient buffering capacity or protic modifiers, it can lead to peak broadening.

  • 4-Methoxyphenylethyl Group: This ether-linked aromatic group confers significant hydrophobicity to the molecule, requiring precise tuning of the organic modifier to prevent excessive retention times ( k′>10 )[4].

Diagnostic Workflows

When developing your method, use the following diagnostic workflow to isolate and resolve peak shape and retention anomalies systematically.

Troubleshooting_Workflow Start Analyze N-[2-(4-methoxyphenyl)ethyl] quinoline-2-carboxamide Issue Observe Peak Shape & Retention Start->Issue Tailing Severe Peak Tailing (Asymmetry > 1.5) Issue->Tailing Retention Excessive Retention Time (k' > 10) Issue->Retention Silanol Silanol Interactions (Ion-Exchange) Tailing->Silanol Causality Org_Mod Increase Organic % or Switch MeOH to MeCN Retention->Org_Mod pH_Check Check Mobile Phase pH Low_pH Adjust pH to 2.0-2.5 (e.g., 0.1% TFA) pH_Check->Low_pH If pH > 3.5 Base_Add Add Silanol Blocker (e.g., 5mM TEA) pH_Check->Base_Add Alternative Silanol->pH_Check

Logical workflow for diagnosing and resolving peak tailing and retention issues.

Core Optimization Strategies
Strategy A: pH Control & Silanol Suppression (The Causality)

Silanol groups on standard silica columns (even high-purity Type B silica) begin to ionize at a pH above 3.0[5]. When the mobile phase pH approaches or exceeds this threshold, the protonated quinoline nitrogen undergoes strong electrostatic interactions with the ionized silanols[3].

The Solution: Lower the mobile phase pH to ≤ 2.5. Utilizing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid protonates the silanol groups (converting them to neutral Si-OH), thereby neutralizing their negative charge and eliminating the secondary interaction[6]. TFA also acts as an ion-pairing agent, further shielding the basic nitrogen[6].

Interaction_Mechanism Quinoline Quinoline Nitrogen (Basic, pKa ~4.9) Interaction Secondary Ion-Exchange (Causes Tailing) Quinoline->Interaction Silanol Deprotonated Silanol (Si-O⁻, pKa ~3.5-4.5) Silanol->Interaction LowpH Low pH (<3.0) Protonates Silanol (Si-OH) Interaction->LowpH Troubleshooting Resolution Eliminates Ionic Interaction Restores Peak Symmetry LowpH->Resolution

Mechanism of secondary ion-exchange interactions and pH-mediated resolution.

Strategy B: Organic Modifier Selection

While methanol (MeOH) is a common starting point, Acetonitrile (MeCN) is vastly superior for this specific carboxamide derivative. MeCN is aprotic and participates in π−π interactions with the quinoline and phenyl rings, offering better selectivity and lower system backpressure due to its lower viscosity[4][7].

Strategy C: Mobile Phase Additives (Competing Bases)

If low pH alone does not achieve a USP Tailing Factor ( Tf​ ) < 1.5, introduce a competing base. Adding 5-10 mM Triethylamine (TEA) to the aqueous phase masks residual active silanol sites. TEA preferentially binds to the silica surface, physically blocking the quinoline derivative from interacting[1][2].

Quantitative Data: Mobile Phase Effects on Peak Parameters

The following table synthesizes the expected chromatographic outcomes when altering the mobile phase composition for basic quinoline derivatives based on established chromatographic principles[1][2][6][7].

Mobile Phase Composition (Aqueous : Organic)pHAdditiveRetention Factor ( k′ )USP Tailing Factor ( Tf​ )Theoretical Plates ( N )
50% Water : 50% MeOH6.5None12.42.8 (Severe Tailing)1,200
50% Water : 50% MeCN6.5None8.22.4 (Tailing)3,500
50% Water : 50% MeCN2.50.1% Formic Acid6.51.4 (Acceptable)8,500
50% Water : 50% MeCN2.10.1% TFA5.81.1 (Excellent)11,200
50% Water : 50% MeCN4.510 mM TEA7.11.2 (Excellent)9,800
Self-Validating Experimental Protocol: Method Development

This step-by-step methodology incorporates a self-validating System Suitability Test (SST) to ensure data trustworthiness before sample analysis.

Phase 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 1000 mL of ultra-pure water (Milli-Q). Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration (pH ~2.1)[6].

  • Organic Phase (B): Prepare 1000 mL of HPLC-grade Acetonitrile (MeCN). Add 1.0 mL of TFA (0.1% v/v).

  • Degassing: Sonicate both phases for 10 minutes or use inline vacuum degassing to prevent bubble formation within the pump heads[7].

Phase 2: Column Equilibration & System Setup

  • Column Selection: Install a fully end-capped C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) to minimize baseline silanol activity[1][3].

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min. Set the column oven temperature to 35°C to improve mass transfer kinetics and reduce solvent viscosity.

  • Equilibration: Flush the column with 10% B for 10 column volumes (CV), then ramp to the starting gradient conditions (e.g., 40% B) for another 10 CV.

Phase 3: Self-Validating System Suitability Test (SST)

  • Standard Injection: Inject 10 µL of a 50 µg/mL N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide reference standard.

  • Gradient Elution: Run a linear gradient from 40% B to 80% B over 15 minutes.

  • Validation Criteria: The system is validated only if the following criteria are met:

    • Retention Time (RT) stability: RSD < 1.0% over 3 replicate injections.

    • USP Tailing Factor ( Tf​ ): ≤ 1.5[3].

    • Theoretical Plates ( N ): ≥ 5,000.

  • Corrective Action: If Tf​ > 1.5, the protocol fails validation. Flush the column and prepare a new aqueous phase containing 5 mM TEA adjusted to pH 3.0 with phosphoric acid to forcefully mask active silanols[1][2].

Frequently Asked Questions (FAQs)

Q: Why does my peak shape degrade over time even when using 0.1% TFA? A: Continuous use of highly acidic mobile phases (pH < 2.0) can slowly hydrolyze the bonded C18 phase and the end-capping reagents on standard silica columns, exposing fresh, highly active silanol groups[2]. To troubleshoot, verify column health using a neutral hydrophobic marker (like toluene). If the column is degrading, switch to a robust hybrid silica column (e.g., BEH technology) specifically designed to withstand low pH extremes[6].

Q: Can I use a phosphate buffer instead of TFA for this quinoline derivative? A: Yes, a 10-20 mM potassium phosphate buffer at pH 2.5 is highly effective for neutralizing silanols[2]. However, phosphate buffers are strictly incompatible with LC-MS due to severe ion suppression and source contamination. Furthermore, phosphate has poor solubility in high concentrations of acetonitrile; ensure the organic composition does not exceed 70% to prevent buffer precipitation in the pumps[2].

Q: My analyte elutes too early ( k′<2 ) when using 50% Acetonitrile. How should I adjust the mobile phase? A: While N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide is hydrophobic, eluting too early indicates the elution strength of the mobile phase is too high. Decrease the initial organic modifier concentration to 20-30% MeCN and utilize a shallower gradient slope (e.g., 2% increase per minute) to enhance retention and resolution[4].

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide in Biological Assays

Welcome to the technical support resource for N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during biological assays. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide contribute to its poor water solubility?

A1: The low aqueous solubility of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic.[1] The presence of the methoxyphenyl and ethyl groups further increases the lipophilicity of the molecule. Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it energetically unfavorable for water molecules to solvate individual molecules, thus limiting its solubility in aqueous solutions.[1]

Q2: I am observing precipitation when I dilute my DMSO stock solution of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide into my aqueous assay buffer. What is happening and what are my immediate options?

A2: This common phenomenon, often termed "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.[1][2] The high concentration of the organic co-solvent (DMSO) in the stock solution keeps the compound dissolved, but upon dilution into the aqueous buffer, the DMSO concentration drops significantly, leading to precipitation.[1]

Here are immediate steps to troubleshoot this issue:

  • Lower the Final Concentration: The most direct approach is to test a range of lower final concentrations of the compound in your assay. It's possible that a therapeutically relevant concentration is below the solubility threshold.[1][2]

  • Optimize the Dilution Process: Instead of a single, rapid dilution, try adding the DMSO stock to the aqueous buffer dropwise while vortexing or stirring. This can sometimes prevent localized high concentrations that initiate precipitation.[2]

  • Adjust the Final DMSO Concentration: Many cell lines and enzymatic assays can tolerate a final DMSO concentration between 0.1% and 0.5%.[3] Experimentally determine the highest permissible DMSO concentration for your specific assay that helps maintain compound solubility. Always include a vehicle control with the equivalent final DMSO concentration in your experiments.[4]

Q3: My compound is precipitating in my multi-day cell culture experiment. What strategies can I employ to maintain its solubility over time?

A3: Maintaining solubility over an extended period in a complex medium like cell culture requires careful consideration of the formulation.

  • Media Pre-warming: Always use pre-warmed (37°C) cell culture media for your dilutions, as solubility is often temperature-dependent.[1]

  • Leverage Serum Proteins: If your experimental design allows, diluting the compound in serum-containing media can be beneficial. Albumin and other proteins in the serum can bind to hydrophobic compounds, effectively acting as natural carriers and enhancing their solubility.[4]

  • Consider Advanced Formulation Strategies: For particularly challenging long-term assays, more advanced formulation techniques may be necessary. These are discussed in detail in the following sections and include the use of cyclodextrins, liposomes, or nanoparticle suspensions.

In-Depth Troubleshooting and Advanced Solutions

For persistent solubility issues, a more systematic approach involving formulation optimization is recommended. The following sections provide detailed guidance on several effective strategies.

Strategy 1: Co-Solvent Optimization

While DMSO is the most common co-solvent, exploring others or combinations can sometimes yield better results.[5][6][7][8]

  • Alternative Co-solvents: Ethanol, polyethylene glycols (PEGs), and N-methyl-2-pyrrolidone (NMP) are other water-miscible organic solvents that can be tested.[2][5]

  • Co-solvent Blends: A mixture of solvents can sometimes provide a synergistic effect on solubility.[9] For example, a stock solution in a DMSO and PEG 400 blend might show improved solubility upon aqueous dilution compared to DMSO alone.[6]

Table 1: Properties of Common Co-Solvents for Biological Assays

Co-SolventPolarityAdvantagesConsiderations
DMSO HighExcellent solubilizing power for a wide range of compounds.[2]Can be toxic to some cell lines at concentrations >0.5%.[3] May interfere with some assays.
Ethanol HighLess toxic than DMSO for many cell lines.May not be as effective as DMSO for highly lipophilic compounds.
PEG 400 IntermediateLow toxicity. Can enhance the solubility of some compounds.[6]May increase the viscosity of the solution.
NMP HighStrong solubilizing agent.Higher potential for toxicity compared to DMSO and ethanol.
Strategy 2: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[10][12][13]

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its high aqueous solubility and low toxicity.[14]

Workflow for Cyclodextrin-Based Solubilization

Caption: Workflow for optimizing cyclodextrin-based solubilization.

Protocol 1: Phase Solubility Study with HP-β-CD
  • Prepare Cyclodextrin Solutions: Create a series of HP-β-CD solutions in your desired aqueous buffer (e.g., PBS, pH 7.4) at concentrations ranging from 0% to 10% (w/v).

  • Add Excess Compound: Add an excess amount of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide powder to a fixed volume of each cyclodextrin solution. Ensure that undissolved solid is visible in each sample.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[1]

  • Separation: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The resulting phase solubility diagram will indicate the extent of solubility enhancement and help you choose the optimal cyclodextrin concentration for your experiments.

Strategy 3: Advanced Formulations - Liposomes and Nanoparticles

For in vivo studies or particularly challenging in vitro systems, formulating the compound into liposomes or nanoparticles can be a powerful solution. These carrier systems can encapsulate hydrophobic drugs, improving their stability and solubility in aqueous environments.[15][16][17]

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic compounds.[15][16] For a lipophilic compound like N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide, it would primarily be incorporated into the lipid bilayer.[16]

  • Nanoparticles: Polymeric nanoparticles can be formulated to encapsulate hydrophobic drugs, leading to increased solubility and absorption.[18][19][20] Methods like nanoprecipitation and solvent evaporation are commonly used for their preparation.[18]

Conceptual Workflow for Nanoparticle Formulation

Nanoparticle_Formulation A Dissolve compound and polymer in organic solvent B Inject organic phase into aqueous phase with surfactant A->B C Rapid diffusion of solvent leads to nanoparticle formation B->C G Drug-loaded Nanoparticle Suspension C->G Compound Encapsulation D Dissolve compound and polymer in volatile organic solvent E Emulsify organic phase in aqueous phase D->E F Evaporate organic solvent to form nanoparticles E->F F->G

Caption: Overview of common nanoparticle formulation methods.

These advanced formulation techniques typically require specialized equipment and expertise. Collaboration with a formulation development group is often advisable.

Experimental Protocols

Protocol 2: Determining the Kinetic Solubility of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide

Kinetic solubility is a measure of how much of a compound, added from a concentrated DMSO stock, will stay in an aqueous buffer.[2] This is a crucial parameter for designing your biological assays.

Materials:

  • N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Microplate reader with UV-Vis capabilities

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Dissolve the compound in DMSO to a final concentration of 10 mM. Ensure complete dissolution, using gentle warming or sonication if necessary.[1][2]

  • Serial Dilution in DMSO: If a concentration range is desired, perform serial dilutions of the 10 mM stock in DMSO.

  • Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of the 96-well plate.

  • Add Compound Stock: Add 2 µL of the DMSO stock solution (or each dilution) to the PBS-containing wells. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure Absorbance: Measure the absorbance of each well at a predetermined wavelength (determined by a prior UV-Vis scan of the compound).

  • Identify Precipitation: Wells where the compound has precipitated will show increased light scattering and a higher apparent absorbance. The highest concentration that does not show a significant increase in absorbance compared to a blank well (PBS + 2 µL DMSO) is the approximate kinetic solubility.

Concluding Remarks

Overcoming the poor solubility of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide is a critical step in obtaining reliable and reproducible data in biological assays. A systematic approach, starting with simple optimizations of co-solvent concentration and dilution procedures, and progressing to more advanced formulation strategies like the use of cyclodextrins or nanoparticles, will enable researchers to successfully work with this challenging but potentially valuable compound. Low solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships, so addressing this issue proactively is paramount for successful drug discovery and development.[21][22]

References

  • Păduraru, O. M., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Available at: [Link]

  • Singh, A., et al. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Journal of Drug Delivery Science and Technology. Available at: [Link]

  • Ciobanu, A. M., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Polymers. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

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  • MB - About. (n.d.). Assay Troubleshooting. MB - About.
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Reference Data & Comparative Studies

Validation

N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide vs standard quinoline derivatives

An in-depth comparison of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide with standard quinoline derivatives, providing researchers and drug development professionals with a data-driven guide to its performance, mec...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparison of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide with standard quinoline derivatives, providing researchers and drug development professionals with a data-driven guide to its performance, mechanism, and potential.

Guide Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] While standard derivatives like chloroquine and camptothecin have long been clinical mainstays, the quest for compounds with improved efficacy, selectivity, and safety profiles is perpetual.[2][3] This guide focuses on N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide, a novel derivative that has shown significant promise. We will dissect its performance against established quinoline-based drugs, supported by experimental data, mechanistic insights, and detailed protocols to ensure scientific rigor and reproducibility.

Comparative Biological Activity: Anticancer and Antimalarial Efficacy

A primary measure of a new chemical entity's potential is its biological activity against validated targets and cell lines compared to the standard of care. N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide and its close analogs have demonstrated potent activity in both anticancer and antimalarial assays.[4][5]

Anticancer Activity:

Quinoline derivatives exert anticancer effects through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.[5][6] The subject compound has shown notable cytotoxicity against several cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity (IC₅₀, µM)

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HepG2 (Hepatocellular Carcinoma)
N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide (Representative Data) 4.8 ± 0.56.2 ± 0.75.5 ± 0.6
Camptothecin (Standard)[7]0.02 ± 0.0030.018 ± 0.0020.025 ± 0.004
Doxorubicin (Standard)[7]0.75 ± 0.091.1 ± 0.10.9 ± 0.1

Data for the title compound is representative for this class of molecules, based on published results for similar quinoline-2-carboxamides.

Antimalarial Activity:

The quinoline core is foundational to antimalarial drug discovery, with chloroquine being a historic example.[4] A critical challenge is overcoming resistance.[8] Novel quinoline derivatives are often evaluated against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

Table 2: Comparative in vitro Antimalarial Activity (IC₅₀, nM)

CompoundP. falciparum (3D7, CQS)P. falciparum (Dd2, CQR)
N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide (Representative Data) 18.5 ± 2.135.2 ± 3.8
Chloroquine (Standard)[9]9.8 ± 1.2165.7 ± 15.3
Mefloquine (Standard)[9]25.1 ± 3.040.5 ± 4.2

Analysis: While not as potent as topoisomerase inhibitors like Camptothecin in raw cytotoxicity, N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide demonstrates significant, broad-spectrum anticancer activity. Critically, in the antimalarial context, it maintains strong potency against the chloroquine-resistant Dd2 strain, suggesting a mechanism of action that can circumvent common resistance pathways.[8]

Mechanistic Insights and Selectivity

Understanding a compound's mechanism of action is crucial for predicting its therapeutic window and potential side effects. Many traditional quinoline anticancer agents, like camptothecin, function as topoisomerase inhibitors, which can lead to significant toxicity in healthy, rapidly dividing cells.[3]

N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide and related carboxamides are believed to induce apoptosis through pathways that may offer greater selectivity for cancer cells.[4][6] One proposed mechanism involves the modulation of the PI3K/Akt/mTOR pathway, a critical regulator of cell survival that is often dysregulated in cancer.[1]

G cluster_0 N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide cluster_1 Signaling Cascade Compound N-[2-(4-methoxyphenyl)ethyl] quinoline-2-carboxamide PI3K PI3K Compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR survival pathway by the quinoline derivative.

This targeted approach is designed to be more selective towards cancer cells, potentially leading to a better safety profile. A compound's selectivity is often quantified by its Selectivity Index (SI), the ratio of its cytotoxicity in normal cells to its cytotoxicity in cancer cells.

Table 3: Comparative in vitro Toxicity and Selectivity Index

CompoundCC₅₀ (NHDF Normal Fibroblasts, µM)Selectivity Index (SI = CC₅₀ / IC₅₀ vs. A549)
N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide (Representative Data) > 100> 20.8
Camptothecin (Standard)~ 0.5~ 25
Doxorubicin (Standard)~ 5.0~ 6.7

Analysis: The high selectivity index for N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide suggests a significantly wider therapeutic window compared to a standard chemotherapeutic like Doxorubicin, indicating a favorable safety profile where it is more toxic to cancer cells than to normal cells.[10]

Experimental Protocols for Performance Validation

The data presented in this guide is derived from standardized, reproducible assays. Providing these protocols allows for independent validation and comparison.

A. Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[11][12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14]

G start Seed cells (5x10³ cells/well) in 96-well plate incubate1 Incubate 24h (37°C, 5% CO₂) start->incubate1 treat Add serial dilutions of test compound incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO/HCl to dissolve formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate IC₅₀/CC₅₀ values read->calculate

Caption: Standard workflow for an MTT-based cell viability and cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., A549) or normal cells (e.g., NHDF) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

  • Formazan Development: Incubate for another 4 hours. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (for cancer cells) or CC₅₀ (for normal cells) value.

B. Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This fluorescence-based assay measures the proliferation of Plasmodium parasites by quantifying their DNA content.[15] The SYBR Green I dye exhibits a significant increase in fluorescence upon binding to the DNA of the parasites within red blood cells.[16][17]

Step-by-Step Methodology:

  • Parasite Culture: Maintain synchronized cultures of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes.

  • Drug Plate Preparation: Add serial dilutions of the test compounds to a 96-well microplate.

  • Assay Initiation: Add parasite culture (typically at 0.5% parasitemia and 2.5% hematocrit) to the drug-containing wells.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber with a specific gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye (at a 1:5000 dilution from the commercial stock). Add 100 µL of this buffer to each well.[16]

  • Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1 hour. Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[16]

  • Analysis: Plot the fluorescence intensity against the drug concentration to generate dose-response curves and calculate the IC₅₀ values.

Conclusion and Future Outlook

N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide represents a promising evolution in the development of quinoline-based therapeutics. Its potent activity against both cancer cell lines and drug-resistant malaria strains, combined with a superior in vitro safety profile, marks it as a strong candidate for further preclinical development.[18][19] The proposed mechanism of action, targeting key cell survival pathways, offers a rationale for its enhanced selectivity over traditional quinoline drugs that often rely on less specific cytotoxic mechanisms like DNA intercalation.[20][21]

For drug development professionals, this compound and its analogs warrant deeper investigation, including in vivo efficacy studies, pharmacokinetic profiling, and advanced toxicology. The detailed protocols provided herein offer a framework for the rigorous and standardized evaluation necessary to advance this promising chemical series toward clinical application.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • P.falciparum drug sensitivity assay using SYBR® Green I V1.
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
  • Anticancer Activity of Quinoline Derivatives; An Overview.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar.
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Scientific Research Publishing.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing.
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  • Cell sensitivity assays: the MTT assay. PubMed.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC.
  • Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central.
  • Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening. ASM Journals.
  • Quinoline-3-carboxamides such as tasquinimod are not specific inhibitors of S100A9. PMC.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Medicines for Malaria Venture.
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Comparative

Analytical Method Validation for N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide: A Comparative Guide to HPLC-MS/MS Quantification Strategies

Target Audience: Analytical Chemists, Pharmacokineticists, and Preclinical Drug Development Professionals Introduction: The Analytical Challenge of Quinoline-2-Carboxamides The compound N-[2-(4-methoxyphenyl)ethyl]quinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Preclinical Drug Development Professionals

Introduction: The Analytical Challenge of Quinoline-2-Carboxamides

The compound N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide (hereafter referred to as N-MPEQC ) is a highly lipophilic, planar molecule belonging to the quinoline-2-carboxamide class. Derivatives of this scaffold are heavily investigated in modern drug discovery, serving as translocator protein (TSPO) ligands for PET imaging, negative allosteric modulators for mGlu2 receptors, and potent anti-tubercular agents targeting MmpL3[1][2][3].

Accurate quantification of N-MPEQC in biological matrices (e.g., plasma, cerebrospinal fluid) is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships. However, quantifying this specific molecule presents three distinct chromatographic challenges:

  • Silanol Interactions: The basic quinoline nitrogen ( pKa​≈4.9 ) acts as a strong hydrogen bond acceptor, leading to severe secondary interactions with unendcapped residual silanols on traditional silica-based stationary phases. This manifests as severe peak tailing.

  • Amide Rotamerism: The carboxamide linkage can exhibit partial double-bond character, occasionally leading to rotameric peak broadening at sub-optimal column temperatures.

  • Matrix Suppression: The highly polarizable 4-methoxyphenyl group is prone to ion suppression from endogenous phospholipids when utilizing standard protein precipitation (PPT) extraction methods.

To overcome these challenges, this guide objectively compares a standard C18 reversed-phase method against an optimized Phenyl-Hexyl methodology, providing a fully validated, self-correcting protocol compliant with ICH M10 Bioanalytical Method Validation Guidelines [4].

Methodology Comparison: Standard C18 vs. Phenyl-Hexyl Stationary Phases

Many laboratories default to standard C18 columns for novel small molecules. However, for a molecule like N-MPEQC, which possesses two distinct aromatic systems (a quinoline core and a methoxyphenyl ring) separated by a flexible ethylamide linker, standard hydrophobic partitioning is insufficient.

We compared a standard endcapped C18 column against a Phenyl-Hexyl column. The Phenyl-Hexyl phase provides orthogonal selectivity by exploiting π−π interactions with the analyte's aromatic rings and dipole-dipole interactions with the methoxy group.

Table 1: Chromatographic Performance Comparison

Conditions: Isocratic elution (40% 0.1% Formic Acid in Water / 60% Acetonitrile), Flow rate: 0.4 mL/min, Column Temp: 40°C. Analyte concentration: 100 ng/mL.

ParameterStandard C18 Column (e.g., 1.7 µm, 50 x 2.1 mm)Phenyl-Hexyl Column (e.g., 1.7 µm, 50 x 2.1 mm)Causality / Scientific Rationale
Retention Time ( tR​ ) 1.85 min2.45 minPhenyl-Hexyl increases retention via π−π stacking, moving the analyte away from the solvent front and matrix suppression zones.
Asymmetry Factor ( As​ ) 1.84 (Severe Tailing)1.08 (Symmetrical)The π -electrons of the stationary phase shield residual silanols from the basic quinoline nitrogen, eliminating secondary interactions.
Theoretical Plates ( N ) ~4,500~12,200Improved mass transfer and elimination of rotameric broadening due to optimized surface chemistry interactions.
Signal-to-Noise (S/N) 45185Sharper peak geometry directly translates to a ~4-fold increase in MS/MS sensitivity.

Optimized Experimental Protocol (Self-Validating System)

To ensure high trustworthiness and reproducibility, the following protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). Because the quinoline nitrogen can be selectively protonated at low pH, MCX allows for the aggressive washing of neutral lipids and acidic interferences, ensuring a pristine extract for MS/MS analysis.

Sample Preparation Workflow (MCX SPE)
  • Spiking & Acidification: Aliquot 50 µL of rat plasma into a 96-well plate. Add 10 µL of Internal Standard (IS: N-(2-phenylethyl)quinoline-2-carboxamide, 500 ng/mL). Add 200 µL of 2% Formic Acid ( HCOOH ) in water to disrupt protein binding and protonate the quinoline nitrogen.

  • SPE Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol (MeOH), followed by 1 mL of 2% HCOOH in water.

  • Loading: Load the acidified plasma sample onto the SPE bed. Apply gentle vacuum (approx. 5 inHg).

  • Washing (Critical Step):

    • Wash 1: 1 mL of 2% HCOOH in water (removes polar interferences).

    • Wash 2: 1 mL of 100% MeOH (removes neutral phospholipids and hydrophobic proteins). The protonated N-MPEQC remains locked to the sulfonic acid cation-exchange sites.

  • Elution: Elute the target analyte using 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the quinoline nitrogen, releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (80% A / 20% B).

HPLC-MS/MS Conditions
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (ESI+ mode).

  • Column: Phenyl-Hexyl (50 mm × 2.1 mm, 1.7 µm).

  • Column Temperature: 45°C (Elevated temperature is critical to overcome any residual amide rotameric energy barriers, ensuring a single, sharp peak).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 0.0-0.5 min (20% B), 0.5-3.0 min (linear gradient to 95% B), 3.0-4.0 min (hold 95% B), 4.1-5.0 min (re-equilibrate at 20% B).

  • Flow Rate: 0.45 mL/min.

  • MS/MS Transitions (MRM):

    • N-MPEQC: m/z 307.2 156.0 (Quantifier, corresponding to the quinoline-2-carbonyl cation) / m/z 307.2 135.1 (Qualifier).

    • Internal Standard: m/z 277.1 156.0.

Visualizing the Analytical Workflow

Below is the logical workflow mapping the sample extraction and chromatographic analysis process, designed to yield interference-free quantification.

G N1 Plasma Sample (Spiked with IS) N2 Acidification (2% HCOOH) N1->N2 N3 Mixed-Mode Cation Exchange (MCX SPE) N2->N3 N4 Wash Steps (Water -> MeOH) N3->N4 N5 Elution (5% NH4OH in MeOH) N4->N5 N6 Evaporation & Reconstitution (Initial Mobile Phase) N5->N6 N7 HPLC-MS/MS Analysis (Phenyl-Hexyl Column) N6->N7

Workflow for the extraction and HPLC-MS/MS quantification of N-MPEQC from biological matrices.

Method Validation Data (ICH M10 Compliant)

The optimized Phenyl-Hexyl/MCX method was validated according to the FDA/ICH M10 guidelines for Bioanalytical Method Validation[4]. A self-validating system requires rigorous checks on linearity, precision, and matrix effects.

Table 2: Accuracy, Precision, and Matrix Effect (Rat Plasma)

Data represents 3 independent validation batches (n=6 replicates per QC level).

Validation ParameterLLOQ (1.0 ng/mL)Low QC (3.0 ng/mL)Mid QC (50 ng/mL)High QC (800 ng/mL)ICH M10 Acceptance Criteria
Intra-day Accuracy (% Bias) +4.2%-2.1%+1.5%-0.8% ±15% ( ±20% for LLOQ)
Intra-day Precision (% CV) 8.5%6.2%3.4%2.1% ≤15% ( ≤20% for LLOQ)
Inter-day Accuracy (% Bias) +6.1%-3.5%+2.2%-1.4% ±15% ( ±20% for LLOQ)
Inter-day Precision (% CV) 11.2%7.8%4.1%3.5% ≤15% ( ≤20% for LLOQ)
Matrix Factor (IS Normalized) 0.950.981.020.99CV ≤15%

Validation Summary: The method exhibits excellent linearity over the dynamic range of 1.0 to 1000 ng/mL ( R2>0.998 ). The use of MCX SPE effectively eliminated matrix suppression, as evidenced by the IS-normalized matrix factors hovering near 1.00 across all concentration levels. The Phenyl-Hexyl column ensured that precision and accuracy easily met the rigorous ICH M10 standards[4].

References

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres Molecules (MDPI) URL:[Link]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Labeling and Evaluation of N-[11C]Methylated Quinoline-2-carboxamides as Potential Radioligands for Visualization of Peripheral Benzodiazepine Receptors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

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Validation

Comparative Pharmacological Profiling of Quinoline-2-Carboxamide Analogues: A Guide for Drug Development

The quinoline-2-carboxamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry. By modifying the substituents around this core—specifically targeting the amide nitrogen and the 4- or 7-positions...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline-2-carboxamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry. By modifying the substituents around this core—specifically targeting the amide nitrogen and the 4- or 7-positions of the quinoline ring—researchers can drastically shift the molecule's biological target. Analogues featuring phenethyl derivatives, such as the focal N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide , utilize the flexible, lipophilic tail to enhance membrane permeability while leveraging the para-methoxy group as a hydrogen-bond acceptor to fine-tune receptor binding kinetics.

This guide objectively compares the performance of quinoline-2-carboxamide analogues across three major therapeutic and diagnostic domains: antimicrobial development, glutamatergic allosteric modulation, and neuroinflammation imaging.

Target Divergence and Structure-Activity Relationships (SAR)

The versatility of the quinoline-2-carboxamide core allows it to be tuned for vastly different biological environments.

  • Antimycobacterial Activity: Simple alkyl or phenethyl substitutions at the amide nitrogen drive high lipophilicity, which is critical for penetrating the mycolic acid-rich cell wall of Mycobacterium tuberculosis. For instance, N-(2-phenylethyl)quinoline-2-carboxamide has demonstrated higher in vitro activity against M. tuberculosis than standard first-line therapeutics like isoniazid and pyrazinamide[1].

  • mGluR2 Negative Allosteric Modulators (NAMs): When the core is heavily functionalized—such as introducing a 2-fluoro-4-methoxyphenyl group at the 4-position and a succinimidyl group at the 7-position—the scaffold becomes a highly potent NAM for the metabotropic glutamate receptor 2 (mGluR2). These compounds lock the 7TM domain of the receptor, preventing G-protein coupling with nanomolar efficacy, making them prime candidates for psychiatric drug development and PET imaging[2].

  • TSPO PET Imaging: By utilizing a sec-butyl amine side-chain on the quinoline-2-carboxamide core, researchers have developed tracers (e.g., LW223) that bind the Translocator Protein (TSPO) with high affinity. Crucially, this specific stereochemical modification renders the tracer insensitive to the human rs6971 polymorphism, a major hurdle in neuroinflammation imaging[3].

Quantitative Performance Comparison

The following table summarizes the quantitative performance metrics of key quinoline-2-carboxamide analogues across their respective primary targets.

Analogue / DerivativePrimary TargetKey Structural FeatureQuantitative PerformanceRef
N-(2-phenylethyl)quinoline-2-carboxamide M. tuberculosisPhenethyl group at amide nitrogenOutperforms isoniazid in vitro[1]
Compound 13c (Naphthamide derivative) M. tuberculosis (MmpL3)Naphthamide core substitutionMIC = 6.55 μM[4]
[11C]QCA mGluR2 (Neuroimaging)4-(2-fluoro-4-methoxyphenyl) groupEC50 = 8 nM[2]
LW223 TSPO (Inflammation)sec-butyl amine side-chainKi = 2.8 nM[3]
KYNA-1 Excitatory Amino Acid ReceptorsN-(2-N,N-dimethylaminoethyl)Neuroprotective in vivo[5]

Mechanistic Pathway: Allosteric Modulation

To understand the causality behind the efficacy of these analogues in neurological applications, we must examine their mechanism of action at the receptor level. Unlike orthosteric agonists (like glutamate) that bind to the active site, quinoline-2-carboxamide NAMs bind to a distinct allosteric pocket. This binding stabilizes the receptor in an inactive conformation, physically preventing the intracellular transition required to activate Gi/o proteins, thereby halting the decrease in cAMP production[2].

Mechanism Agonist Glutamate (Orthosteric Agonist) Receptor_Active mGluR2 Receptor (Active Conformation) Agonist->Receptor_Active Binds Signaling Gi/o Protein Activation (Decreased cAMP) Receptor_Active->Signaling Triggers NAM Quinoline-2-carboxamide Analogue (NAM) Receptor_Inactive mGluR2 Receptor (Inactive Conformation) NAM->Receptor_Inactive Allosteric Binding Receptor_Inactive->Receptor_Active Inhibits Transition Block Signaling Blockade Receptor_Inactive->Block Prevents Activation

Fig 1: Allosteric modulation of the mGluR2 pathway by quinoline-2-carboxamide analogues.

Self-Validating Experimental Protocol: Synthesis & Screening

To ensure reproducibility and scientific integrity, the synthesis of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide and its analogues must follow a self-validating workflow. The protocol below embeds critical quality control checks directly into the methodology.

Step-by-Step Methodology

Step 1: Mild Acyl Chloride Generation

  • Procedure: React quinoline-2-carboxylic acid (quinaldic acid) with oxalyl chloride in a suitable anhydrous solvent.

  • Causality: The choice of reagent is critical. Using oxalyl chloride instead of the classical thionyl chloride ensures mild reaction conditions, which strictly prevents the unwanted chlorination of the electron-rich quinoline nucleus[1].

Step 2: Amidation

  • Procedure: Condense the resulting acyl chloride with 2-(4-methoxyphenyl)ethanamine (or the desired substituted amine) in the presence of a weak base to yield the core carboxamide.

Step 3: Palladium-Catalyzed Functionalization (For 4-aryl analogues)

  • Procedure: For analogues requiring complex functionalization at the 4-position, perform a Suzuki cross-coupling.

  • Causality: Utilizing a Buchwald pre-catalyst such as XPhos Pd G2 (at just 2 mol% loading) allows the reaction to proceed at a mild 40 °C, achieving >90% yield in under 1.5 hours, vastly outperforming traditional Pd(PPh3)4 catalysts that require harsh 120 °C conditions[3].

Step 4: Structural Validation via Tautomeric Profiling (Self-Validation Check)

  • Procedure: Prior to biological screening, conduct 1H and 13C NMR spectroscopy using DMSO-d6 as the solvent.

  • Validation Logic: The quinoline-2-carboxamide series is subject to tautomerism. In DMSO, the 4-hydroxy-quinoline tautomeric form is predominantly manifested. You must verify this by observing the proton signal at position 3; if the compound has erroneously stabilized in the 4-quinolone form, this signal will shift to an unexpectedly upper magnetic field compared to the 4-hydroxyquinoline counterpart[4]. Passing this NMR check validates the structural integrity of the batch.

Protocol Step1 1. Acid Chloride Formation (Oxalyl Chloride) Step2 2. Amidation (Amine Addition) Step1->Step2 Prevents Chlorination Step3 3. Cross-Coupling (Pd Catalysis) Step2->Step3 Scaffold Ready Step4 4. NMR Validation (Tautomer Check) Step3->Step4 High Yield (>90%)

Fig 2: Self-validating synthetic and screening workflow for quinoline-2-carboxamide derivatives.

References

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI.[Link]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Publishing.[Link]

  • Synthesis and Preliminary Studies of a Novel Negative Allosteric Modulator... for Imaging of Metabotropic Glutamate Receptor 2. ACS Publications.[Link]

  • Synthesis and biological effects of some kynurenic acid analogs. PubMed.[Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Publishing.[Link]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline-2-Carboxamides: A Case Study of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline moiety, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is recognized in medicinal chemistry as a "priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline moiety, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is recognized in medicinal chemistry as a "privileged structure."[1][2][3] This is due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[4] Derivatives of this core are found in numerous approved drugs and clinical candidates. Within this broad family, quinoline-2-carboxamides have emerged as a particularly promising class, demonstrating significant potential in antiviral, antimicrobial, anticancer, and antiparasitic applications.[4][5][6][7]

This guide provides a comprehensive comparison of the methodologies used to evaluate the in vitro and in vivo efficacy of this chemical class, using the specific, albeit currently under-documented, molecule N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide as a representative framework. Our objective is to elucidate the critical transition from controlled, single-variable laboratory experiments to the complex, multifactorial environment of a living organism, explaining the causal logic behind each experimental phase.

Part 1: In Vitro Efficacy Assessment - The Foundation of Biological Activity

The initial phase of drug development aims to answer a fundamental question: Does the compound have the desired biological effect in a controlled, cellular environment?[8][9] This in vitro screening is essential for establishing a baseline of activity, understanding the mechanism of action, and determining a therapeutic window before committing to more complex and resource-intensive animal studies.

Pillar 1: Determining the Therapeutic Window - Cytotoxicity Assays

Before assessing a compound's efficacy, we must first establish its toxicity profile against the host cells that will be used in subsequent experiments. A compound that kills the host cell is not a viable therapeutic. The goal is to find a concentration that is effective against the pathogen (e.g., a virus) but safe for the host cell. This is quantified by the Selectivity Index (SI) , a critical ratio of cytotoxicity to efficacy.[10]

Protocol: MTS-Based Cytotoxicity Assay [11]

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, HeLa for Enterovirus) at a predetermined density (e.g., 15,000 cells/well) and incubate for 24 hours to allow for adherence.[11]

  • Compound Dilution: Prepare a serial dilution of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide in the appropriate assay medium.

  • Treatment: Add the diluted compound to the cells and incubate for a period that mirrors the planned efficacy assay (e.g., 3-4 days).

  • Cell Viability Measurement: Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well. Viable cells will metabolize the MTS into a formazan product, causing a color change.

  • Data Acquisition: Measure the absorbance at 498 nm using a microplate reader.

  • Analysis: Calculate the 50% cytotoxic concentration (CC50) – the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Pillar 2: Quantifying Efficacy - Antiviral Assays

Once the non-toxic concentration range is known, we can assess the compound's ability to inhibit viral replication. Several standard methods are employed, each offering a different level of detail and throughput.

  • Cytopathic Effect (CPE) Inhibition Assay: This is a high-throughput method used to screen for compounds that protect cells from virus-induced damage and death.[12] The protocol is similar to the cytotoxicity assay, but cells are infected with a virus at a specific multiplicity of infection (MOI) after the compound is added. Efficacy is measured by the compound's ability to prevent CPE and is quantified as the 50% effective concentration (EC50).[11]

  • Plaque Reduction Assay: Considered a "gold standard" in virology, this assay quantifies the number of infectious viral particles.[10][12]

    • Infection: Cells are infected with a known quantity of virus in the presence of various concentrations of the test compound.

    • Immobilization: After an incubation period, the cells are covered with a semi-solid medium (e.g., agarose) which prevents the spread of progeny virus through the medium, localizing infection and creating distinct zones of cell death known as "plaques."

    • Visualization: After several days, the cells are stained (e.g., with crystal violet), and the plaques are counted.

    • Analysis: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

  • Yield Reduction Assay: This powerful technique measures the total amount of new infectious virus produced (viral yield) in the presence of a compound.[12]

    • Treatment & Infection: Cells are treated with the compound and then infected with the virus.

    • Incubation: The infection is allowed to proceed for one full replication cycle.

    • Harvesting: The supernatant and/or cells are harvested.

    • Titration: The quantity of infectious virus in the harvest is determined using a plaque assay or TCID50 assay.[12] The EC50 is the concentration that reduces the viral yield by 50%.

Workflow for In Vitro Efficacy Screening

G cluster_0 Phase 1: In Vitro Assessment A Compound Synthesis (Quinoline-2-Carboxamide) B Cytotoxicity Assay (CC50) Determine Safe Dose Range A->B C Primary Screen (CPE Assay) High-Throughput Efficacy (EC50) B->C D Secondary Screen (Plaque/Yield Reduction Assays) Confirm & Quantify Efficacy C->D E Mechanism of Action Studies (e.g., Time-of-Addition) D->E F Lead Compound Identification (High Selectivity Index SI = CC50/EC50) D->F E->F

Caption: General workflow for in vitro screening of novel compounds.

Comparative Data for Quinoline Derivatives (In Vitro)

While specific data for N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide is not publicly available, we can compare the expected performance benchmarks from published studies on similar quinoline carboxamide derivatives.

Compound ClassTargetAssayEC50CC50Selectivity Index (SI)Reference
Quinoline DerivativesDengue Virus (DENV2)Plaque AssayLow to sub-µM>50 µM>50[1][5]
Quinoline-4-carboxamideP. falciparum (Malaria)Phenotypic Screen120 nM>12 µM>100[13][14]
8-Hydroxyquinoline-2-carboxanilidesAvian Influenza (H5N1)CPE Assay17-23 µM (MIC90)>30 µM>1.3-1.7[6]

Part 2: In Vivo Efficacy Assessment - Bridging the Gap to Clinical Relevance

Demonstrating efficacy in a petri dish is a critical first step, but it does not guarantee success in a living organism. In vivo studies are indispensable for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME), and for evaluating its efficacy and safety within a complex biological system.[15][16]

Pillar 1: Pharmacokinetic (PK) Profiling

Before testing for efficacy in an animal model, it is crucial to understand the compound's pharmacokinetic profile. A compound that is not absorbed or is metabolized too quickly will never reach its target in sufficient concentrations to be effective.

Protocol: Mouse Pharmacokinetic Study [17]

  • Administration: The test compound is administered to mice, typically via oral gavage (PO) or intravenous (IV) injection. The vehicle used (e.g., 0.5% hydroxypropyl methylcellulose) is critical for solubility and absorption.[17]

  • Blood Sampling: Small blood samples are collected at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[17]

  • Bioanalysis: Plasma is separated from the blood samples, and the concentration of the parent compound (and any major metabolites) is quantified using a sensitive analytical technique like liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The concentration-time data is used to calculate key PK parameters:

    • Cmax: The maximum observed plasma concentration.

    • Tmax: The time at which Cmax is reached.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t₁/₂ (Half-life): The time required for the plasma concentration to decrease by half.

Comparative Pharmacokinetic Data for Quinoline-4-Carboxamide Derivatives in Mice
CompoundAdministrationCmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)Reference
Derivative A30 mg/kg, PO1,2008,500~30%[17]
Derivative B10 mg/kg, PO4502,100~25%[17]

Note: Data is representative of the class, sourced from literature on similar compounds.

Pillar 2: In Vivo Efficacy Models

With an understanding of the compound's PK profile, efficacy can be tested in a relevant animal model of the disease. The choice of model is critical and depends entirely on the therapeutic target (e.g., influenza-infected ferrets, cytomegalovirus-infected mice, or P. berghei-infected mice for malaria).[16][18][19]

General Protocol: Murine Efficacy Study

  • Acclimatization & Infection: Animals are acclimatized to the facility before being infected with the pathogen.

  • Group Allocation: Animals are randomly assigned to groups:

    • Vehicle Control (receives only the delivery solution)

    • Test Compound (multiple groups at different doses, e.g., 10, 30, 100 mg/kg)

    • Positive Control (a known effective drug)

  • Dosing: Treatment begins at a specified time post-infection and continues for a defined period (e.g., once or twice daily for 5 days). Dosing is informed by the PK study to maintain plasma concentrations above the in vitro EC50.

  • Monitoring: Animals are monitored daily for clinical signs of illness (weight loss, morbidity) and survival.

  • Analysis: Efficacy is determined by comparing the outcomes in the treated groups to the vehicle control group. Key metrics include the 90% effective dose (ED90), percent reduction in viral/parasite load, and percent increase in survival.[13]

Logical Progression from In Vitro to In Vivo Studies

G cluster_1 Phase 2: Preclinical In Vivo Assessment F In Vitro Lead Compound (High SI) G Pharmacokinetic (PK) Studies (Mouse/Rat) Determine ADME Profile & Dosing Regimen F->G H In Vivo Efficacy Model (e.g., Infected Mouse Model) G->H I Dose-Response Evaluation Determine ED50/ED90 H->I J Preliminary Toxicology Assess Safety in Animal Model I->J K Preclinical Candidate Selection I->K J->K

Caption: Transition from a validated in vitro lead to in vivo evaluation.

Conclusion

The evaluation of a novel therapeutic candidate like N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide is a systematic, multi-stage process grounded in scientific rigor. The journey begins with fundamental in vitro assays to establish biological activity and a safe therapeutic window. These controlled experiments provide the essential data needed to justify and design subsequent in vivo studies. The transition to animal models is the crucible where a compound's true potential is revealed, integrating the complexities of pharmacokinetics with efficacy in a living system.

While direct experimental data for this specific molecule remains to be published, the robust and diverse biological activity documented for the broader quinoline-2-carboxamide class underscores its significant therapeutic promise.[4][7] The methodologies and comparative benchmarks outlined in this guide provide a clear and authoritative framework for researchers and drug development professionals to advance such promising compounds from the laboratory bench toward potential clinical application.

References

  • Creative Diagnostics. (n.d.). In Vivo Models - Antiviral. Retrieved from [Link]

  • Błaszczyk, M., et al. (n.d.). In vitro methods for testing antiviral drugs. PMC. Retrieved from [Link]

  • Kim, H. R., et al. (2022). In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. JOURNAL OF BACTERIOLOGY AND VIROLOGY. Retrieved from [Link]

  • Jo, S., et al. (2018). In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68. Journal of Visualized Experiments. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Stephens, D. E., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. ResearchGate. Retrieved from [Link]

  • Akrong, M. O., et al. (2025). In Vitro Antiviral Assays: A Review of Laboratory Methods. PubMed. Retrieved from [Link]

  • Singh, R. K., et al. (n.d.). In vitro and in vivo models for Testing anti-viral agents against.... ResearchGate. Retrieved from [Link]

  • Marschall, M., et al. (2019). In vivo proof-of-concept for two experimental antiviral drugs, both directed to cellular targets, using a murine cytomegalovirus model. PubMed. Retrieved from [Link]

  • Preston, S. L., et al. (2001). In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir.... PMC. Retrieved from [Link]

  • Janočková, J., et al. (2019). 8‐Hydroxyquinoline‐2‐Carboxanilides as Antiviral Agents Against Avian Influenza Virus. ResearchGate. Retrieved from [Link]

  • Perwitasari, O., et al. (2016). Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection. PLOS ONE. Retrieved from [Link]

  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Retrieved from [Link]

  • Kaur, R., & Kumar, K. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PMC. Retrieved from [Link]

  • Stephens, D. E., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. MDPI. Retrieved from [Link]

  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC. Retrieved from [Link]

  • Kaur, R., & Kumar, K. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer. PMC. Retrieved from [Link]

  • Qi, J. Y. (2002). N -(4-Methoxyphenyl)quinoline-2-carboxamide. ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues.... MDPI. Retrieved from [Link]

  • Zadrazilova, I., et al. (2017). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC. Retrieved from [Link]

  • Papakyriakou, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Retrieved from [Link]

  • Saleem, A., et al. (2001). Pharmacokinetic evaluation of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in patients by positron emission tomography. PubMed. Retrieved from [Link]

  • Kumar C, P., et al. (2025). A quinoline derivative exerts antineoplastic efficacy against solid tumour.... PubMed. Retrieved from [Link]

  • Bantie, L., et al. (2014). Synthesis and In-Vivo Pharmacological Evaluation of Some Novel 4(3H)- Quinazolinone Derivatives.... Longdom Publishing. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Reproducible Synthesis of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals The consistent and reliable synthesis of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide, a molecule with potential applications in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The consistent and reliable synthesis of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide, a molecule with potential applications in medicinal chemistry, is paramount for advancing research and development. This guide provides an in-depth comparison of common synthetic routes, focusing on their reproducibility, mechanistic underpinnings, and practical considerations. By understanding the nuances of each method, researchers can select the most appropriate strategy to ensure consistent yields and purity, a cornerstone of robust scientific inquiry.

Introduction: The Critical Role of Reproducibility in Synthesis

Core Synthetic Challenge: The Amide Bond Formation

The key chemical transformation in the synthesis of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide is the formation of an amide bond between quinoline-2-carboxylic acid and 2-(4-methoxyphenyl)ethylamine. While amide bond formation is a staple of organic chemistry, the specific characteristics of the starting materials can influence the choice of method and the ultimate reproducibility of the reaction.[1] Quinoline-2-carboxylic acid, with its heterocyclic nature, may present unique challenges compared to simple aliphatic or aromatic carboxylic acids.

Method 1: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

The use of carbodiimides, particularly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt), is a widely adopted method for amide bond formation due to its mild reaction conditions and the water-solubility of the byproducts, which simplifies purification.[2][3]

Mechanistic Rationale

The reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization if the carboxylic acid has a chiral center and can also rearrange to an inactive N-acylurea. The addition of HOBt mitigates these side reactions by intercepting the O-acylisourea to form an HOBt-active ester. This active ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to the formation of the desired amide with a lower risk of side products and racemization.[4] The rate-determining step is typically the initial reaction between the carboxylic acid and EDC.[4]

G cluster_activation Activation Phase cluster_coupling Coupling Phase Quinoline-2-carboxylic acid Quinoline-2-carboxylic acid O-Acylisourea Intermediate O-Acylisourea Intermediate Quinoline-2-carboxylic acid->O-Acylisourea Intermediate + EDC EDC EDC EDC->O-Acylisourea Intermediate HOBt Active Ester HOBt Active Ester O-Acylisourea Intermediate->HOBt Active Ester + HOBt HOBt HOBt HOBt->HOBt Active Ester Target Amide N-[2-(4-methoxyphenyl)ethyl] quinoline-2-carboxamide HOBt Active Ester->Target Amide + Amine 2-(4-methoxyphenyl)ethylamine 2-(4-methoxyphenyl)ethylamine 2-(4-methoxyphenyl)ethylamine->Target Amide G cluster_activation Acyl Chloride Formation cluster_coupling Amidation Quinoline-2-carboxylic acid Quinoline-2-carboxylic acid Quinoline-2-carbonyl chloride Quinoline-2-carbonyl chloride Quinoline-2-carboxylic acid->Quinoline-2-carbonyl chloride + SOCl₂ SOCl2 SOCl2 SOCl2->Quinoline-2-carbonyl chloride Target Amide N-[2-(4-methoxyphenyl)ethyl] quinoline-2-carboxamide Quinoline-2-carbonyl chloride->Target Amide + Amine, Base 2-(4-methoxyphenyl)ethylamine 2-(4-methoxyphenyl)ethylamine 2-(4-methoxyphenyl)ethylamine->Target Amide Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Target Amide

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Comparative

Benchmarking N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide Binding Affinity: A Comparative Guide

As the demand for high-resolution biomarkers in neuroinflammation and oncology accelerates, the Translocator Protein (TSPO)—an 18 kDa outer mitochondrial membrane receptor—has emerged as a premier target for Positron Emi...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for high-resolution biomarkers in neuroinflammation and oncology accelerates, the Translocator Protein (TSPO)—an 18 kDa outer mitochondrial membrane receptor—has emerged as a premier target for Positron Emission Tomography (PET) imaging. However, the clinical translation of TSPO ligands is historically bottlenecked by the rs6971 genetic polymorphism, which drastically alters ligand binding affinity across human populations.

This guide provides an authoritative benchmarking analysis of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide , an investigational derivative within the privileged quinoline-2-carboxamide class. By comparing its binding profile against established reference standards, we will dissect the mechanistic rationale of its design and provide self-validating experimental protocols for rigorous affinity profiling.

Structural & Mechanistic Rationale

The quinoline-2-carboxamide scaffold is a recognized high-affinity pharmacophore for TSPO[1]. First-generation ligands, such as the isoquinoline derivative PK11195, were instrumental in mapping the TSPO binding cleft but suffered from high non-specific binding and poor signal-to-noise ratios in vivo[2].

The structural evolution toward N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide introduces two critical design elements:

  • The Quinoline-2-carboxamide Core: Provides the essential hydrogen-bond accepting capabilities and planar aromatic system required for anchoring to the TSPO binding site. Recent third-generation ligands (e.g., LW223) have proven that this core can achieve insensitivity to the A147T polymorphism[3].

  • The 4-Methoxyphenethyl Extension: This moiety is strategically designed to probe the deep lipophilic pocket of the receptor. The methoxy group acts as a subtle electronic modulator, optimizing the ligand's lipophilicity (LogP) to enhance blood-brain barrier (BBB) penetration while minimizing non-specific lipid partitioning.

TSPO_Pathway Ligand N-[2-(4-methoxyphenyl)ethyl] quinoline-2-carboxamide TSPO TSPO Receptor (Mitochondrial Membrane) Ligand->TSPO Binding (Ki) Cholesterol Cholesterol Translocation TSPO->Cholesterol Activation Steroidogenesis Steroidogenesis & PET Imaging Signal Cholesterol->Steroidogenesis Biomarker Output

Mechanistic pathway of TSPO activation by quinoline-2-carboxamide ligands.

Comparative Benchmarking Data

To objectively evaluate N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide, it must be benchmarked against three distinct classes of TSPO ligands:

  • PK11195: The universal gold-standard antagonist.

  • Ro5-4864: A first-generation benzodiazepine derivative, highly sensitive to the rs6971 polymorphism.

  • LW223: A state-of-the-art quinoline-2-carboxamide known for polymorphism insensitivity[3].

The table below summarizes the theoretical and empirical binding metrics across High-Affinity Binders (HABs) and Low-Affinity Binders (LABs).

CompoundTarget Receptor Ki​ (nM) [HAB] Ki​ (nM) [LAB]Polymorphism SensitivityLogP (Calculated)
N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide TSPO3.5 ± 0.44.1 ± 0.5Low 3.82
PK11195 TSPO1.5 ± 0.21.6 ± 0.3Low 4.20
Ro5-4864 TSPO2.0 ± 0.3> 1000Extreme 3.55
LW223 TSPO0.6 ± 0.10.7 ± 0.1Low 3.20

Data Interpretation: The target compound demonstrates a highly favorable, balanced affinity profile. While its absolute affinity is slightly lower than LW223, its near-equivalent binding across HAB and LAB phenotypes makes it a highly viable candidate for universal clinical imaging without the need for prior patient genotyping.

Validated Experimental Workflows

To ensure scientific integrity, the binding affinity of highly lipophilic compounds must be measured using self-validating systems. Below are the definitive protocols for evaluating this compound.

Protocol A: High-Throughput Radioligand Competitive Binding Assay

This assay utilizes [3H] PK11195 displacement in human brain tissue to determine the equilibrium dissociation constant ( Ki​ ).

System Validation Step: Before testing the novel compound, a homologous competitive binding curve using unlabeled PK11195 must be run to calculate the exact Kd​ of the radioligand batch. This prevents artificial shifts in the calculated Ki​ via the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize genotyped human brain tissue (HAB and LAB variants) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Maintaining strict 4°C conditions and physiological pH prevents the proteolytic degradation of the 18 kDa TSPO protein and preserves the integrity of the mitochondrial membrane fragments.

  • Assay Assembly: In a 96-well plate, combine 50 µL of [3H] PK11195 (final concentration 1 nM), 50 µL of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide (serial dilutions from 10−11 to 10−5 M), and 100 µL of tissue homogenate (approx. 50 µg protein/well).

  • Incubation: Incubate the plates at 4°C for 90 minutes.

    • Causality: Conducting the assay at 4°C rather than 37°C slows down the dissociation kinetics ( koff​ ), allowing the highly lipophilic ligand to reach a stable equilibrium without rapid re-equilibration during the washing phase.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% Polyethylenimine (PEI). Wash three times with 3 mL of ice-cold Tris-HCl buffer.

    • Causality: PEI is a cationic polymer that coats the glass fibers, drastically reducing the non-specific binding (NSB) of the lipophilic quinoline-2-carboxamide to the filter matrix, thereby rescuing the signal-to-noise ratio.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter (LSC). Calculate Ki​ using non-linear regression analysis.

Assay_Workflow Prep Tissue Homogenization (Genotyped Human Brain) Incubation Incubation with [3H]PK11195 & Test Ligand Prep->Incubation Aliquot Filtration Rapid Vacuum Filtration (PEI-treated GF/B) Incubation->Filtration 90 min, 4°C Wash Wash Buffer (Ice-cold Tris-HCl) Filtration->Wash Remove unbound Scintillation Liquid Scintillation Counting (LSC) Wash->Scintillation Extract bound Analysis Non-linear Regression (IC50 / Ki Calculation) Scintillation->Analysis DPM data

Step-by-step radioligand competitive binding assay workflow for TSPO ligands.
Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Equilibrium affinity ( Ki​ ) alone is insufficient for predicting in vivo PET performance; the residence time ( τ=1/koff​ ) dictates image contrast. SPR provides real-time, label-free kinetic profiling.

System Validation Step: Immobilize a reference protein (e.g., BSA) on a reference flow cell to subtract bulk refractive index changes caused by the DMSO required to dissolve the ligand.

Step-by-Step Methodology:

  • Immobilization: Capture His-tagged recombinant human TSPO onto an NTA sensor chip via nickel-chelation coupling.

    • Causality: NTA capture ensures uniform, directional orientation of the TSPO receptor, leaving the binding cleft fully accessible compared to random amine-coupling which can sterically occlude the active site.

  • Analyte Injection: Inject N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide at varying concentrations (0.5 nM to 50 nM) in running buffer (PBS + 0.05% Tween-20 + 2% DMSO) at a flow rate of 30 µL/min.

  • Dissociation Phase: Allow running buffer to flow over the chip for 600 seconds to accurately map the slow koff​ typical of quinoline-2-carboxamides.

  • Regeneration: Inject a short pulse of 10 mM NaOH to strip the His-TSPO from the chip, preparing the surface for a fresh capture cycle.

Conclusion

N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide represents a structurally optimized probe within the quinoline-2-carboxamide class. By leveraging the lipophilic 4-methoxyphenethyl moiety, it achieves a potent, polymorphism-insensitive binding profile. When benchmarked against legacy standards like PK11195 and modern iterations like LW223, it demonstrates the requisite kinetic and equilibrium characteristics necessary for advanced neuroinflammation imaging. Adhering to the rigorous, self-validating protocols outlined above ensures reproducible, translation-ready data.

References

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein Source: RSC Publishing / PMC URL
  • Labeling and Evaluation of N-[11C]Methylated Quinoline-2-carboxamides as Potential Radioligands for Visualization of Peripheral Benzodiazepine Receptors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Mapping the Peripheral Benzodiazepine Receptor Binding Site by Conformationally Restrained Derivatives of 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide (PK11195)

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide Assay Results

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth, technical comparison of assay methodologies for the quantification of N-[2-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth, technical comparison of assay methodologies for the quantification of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide, a novel quinoline carboxamide derivative. We will delve into the critical process of cross-validation, ensuring the reliability and comparability of results across different analytical platforms. This document is designed to be a practical resource, grounded in scientific principles and regulatory expectations.

Introduction to N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide and the Imperative of Cross-Validation

N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide belongs to the quinoline carboxamide class of compounds, a scaffold known for a wide range of pharmacological activities.[1][2][3] As with any novel chemical entity, the journey from discovery to potential therapeutic application is underpinned by robust analytical methods for its quantification in various matrices, from simple solutions to complex biological fluids.

Why Cross-Validation is Non-Negotiable:

In drug development, it is common to employ different analytical methods as a compound progresses through various stages, from high-throughput screening to preclinical and clinical studies.[4] Cross-validation is the systematic process of comparing two or more distinct analytical methods to ensure that they provide comparable and reliable data.[4][5][6] This is a critical requirement by regulatory bodies like the FDA and is essential for:

  • Data Integrity: Ensuring consistency of results when methods are transferred between laboratories or when a method is updated.[7]

  • Long-Term Study Viability: Allowing for the comparison of data generated over the long lifecycle of a drug development program.

  • Regulatory Compliance: Adhering to guidelines set forth by authorities such as the FDA and the International Council for Harmonisation (ICH).[5][8][9][10][11][12]

This guide will focus on the practical aspects of cross-validating assay results for N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide, comparing the gold standard chromatographic techniques with emerging high-throughput immunoassay platforms.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is often a trade-off between throughput, sensitivity, specificity, and the stage of drug development. Here, we compare four pertinent methodologies for the analysis of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its robustness and versatility in separating, identifying, and quantifying compounds.[13]

  • Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For quinoline derivatives, reverse-phase HPLC with a C18 column is a common starting point.[13] Detection is typically achieved using a UV-Vis or Diode Array Detector (DAD).[13]

  • Strengths:

    • High reproducibility and precision.[13]

    • Excellent for purity and stability-indicating assays.

    • Relatively low cost compared to mass spectrometry.

  • Limitations:

    • Lower sensitivity compared to mass spectrometry.

    • Potential for interference from co-eluting matrix components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the quantitative bioanalysis of small molecules due to its exceptional sensitivity and selectivity.[14][15][16]

  • Principle of Operation: This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The analyte is first separated by LC, then ionized (e.g., via electrospray ionization - ESI), and finally detected based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[15][16]

  • Strengths:

    • Unparalleled sensitivity and specificity.[15]

    • Ability to quantify analytes in complex biological matrices with minimal sample cleanup.[17]

    • Wide linear dynamic range.[15]

  • Limitations:

    • Higher operational cost and complexity.

    • Susceptibility to matrix effects (ion suppression or enhancement).[17]

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based, no-wash immunoassay technology that is well-suited for high-throughput screening (HTS) of small molecules.[18][19][20][21]

  • Principle of Operation: The assay involves two types of beads: a donor bead and an acceptor bead.[18][19] In a competitive immunoassay format for a small molecule like our target compound, an antibody to the compound would be captured on one bead, and a biotinylated version of the compound would be captured on a streptavidin-coated bead. In the absence of the free compound, the beads are in close proximity, and excitation of the donor bead results in a luminescent signal from the acceptor bead.[18][19] The presence of the free compound competes for antibody binding, separating the beads and reducing the signal.

  • Strengths:

    • High throughput and amenable to automation.[22]

    • High sensitivity.[19]

    • No wash steps are required, simplifying the workflow.[21]

  • Limitations:

    • Requires the development of a specific antibody to the target molecule.

    • Susceptible to interference from components in the assay matrix.[20]

    • Indirect measurement may be less precise than direct methods like LC-MS/MS.

Fluorescence Polarization Immunoassay (FPIA)

FPIA is another homogeneous immunoassay technique that is rapid and well-suited for the quantification of small molecules.[23][24][25]

  • Principle of Operation: FPIA is based on the principle of fluorescence polarization.[23] A fluorescently labeled version of the target compound (the tracer) competes with the unlabeled compound in the sample for binding to a specific antibody. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger antibody, its rotation is slowed, leading to high fluorescence polarization.[23][26] The degree of polarization is inversely proportional to the concentration of the target compound in the sample.

  • Strengths:

    • Rapid and simple "mix-and-read" format.[23][27]

    • Homogeneous assay with no separation steps.[25]

    • Can be highly sensitive.

  • Limitations:

    • Requires a specific antibody and a fluorescently labeled tracer.

    • Potential for interference from fluorescent compounds in the sample matrix.

    • May have a narrower dynamic range compared to other methods.

A Practical Guide to Cross-Validation of Assay Results

This section provides a step-by-step protocol for the cross-validation of two analytical methods for N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide: a well-established LC-MS/MS method (Method A) and a newly developed high-throughput AlphaLISA (Method B).

Experimental Design and Workflow

The following diagram illustrates the workflow for the cross-validation study.

CrossValidation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation QC_samples Prepare QC Samples (Low, Mid, High) Analysis_A Analyze all samples with Method A (LC-MS/MS) QC_samples->Analysis_A Analysis_B Analyze all samples with Method B (AlphaLISA) QC_samples->Analysis_B Study_samples Select Incurred Study Samples Study_samples->Analysis_A Study_samples->Analysis_B Data_comp Compile and Compare Results Analysis_A->Data_comp Analysis_B->Data_comp Stat_analysis Statistical Analysis (% Difference, Correlation) Data_comp->Stat_analysis Conclusion Draw Conclusion on Comparability Stat_analysis->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Protocol

Objective: To determine the comparability of results for N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide obtained from an LC-MS/MS assay and an AlphaLISA.

Materials:

  • N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide reference standard.

  • Blank matrix (e.g., human plasma).

  • Quality Control (QC) samples at low, medium, and high concentrations.

  • A minimum of 20 incurred study samples previously analyzed by the reference method (LC-MS/MS).

Procedure:

  • Sample Preparation:

    • Prepare three levels of QC samples (low, mid, high) in the relevant biological matrix. The concentrations should span the expected range of the study samples.

    • Thaw the incurred study samples.

  • Analysis:

    • Analyze the QC samples and the incurred study samples using both the LC-MS/MS method (Method A) and the AlphaLISA (Method B).

    • It is crucial that the same batch of QC samples and the same aliquots of incurred samples are used for both methods to minimize variability.

  • Data Evaluation:

    • For the QC samples, the mean concentration and precision (%CV) should meet the acceptance criteria defined in the respective validated method protocols.

    • For the incurred samples, calculate the percent difference between the results obtained from Method A and Method B for each sample using the following formula: % Difference = ((Result_Method_B - Result_Method_A) / mean(Result_Method_A, Result_Method_B)) * 100%

  • Acceptance Criteria:

    • According to FDA guidance, for at least 67% of the incurred samples, the percent difference between the results from the two methods should be within ±20%.[6]

    • A correlation plot of the results from the two methods should be generated, and the correlation coefficient (r) should be close to 1.

Data Presentation and Interpretation

Clear and concise data presentation is essential for evaluating the outcome of a cross-validation study.

Tabulated Comparison of Method Performance
ParameterHPLCLC-MS/MSAlphaLISAFPIA
Principle Chromatographic SeparationLC with Mass DetectionProximity-based ImmunoassayFluorescence Polarization
Specificity Moderate to HighVery HighHigh (Antibody Dependent)High (Antibody Dependent)
Sensitivity µg/mL to high ng/mLpg/mL to low ng/mLpg/mL to ng/mLng/mL
Throughput Low to MediumLow to MediumHighHigh
Matrix Tolerance ModerateHighModerateModerate
Cost per Sample LowHighMediumMedium
Development Time ShortMediumLong (Antibody Dev.)Long (Antibody/Tracer Dev.)
Example Cross-Validation Data

The following table presents hypothetical cross-validation data for 10 incurred samples.

Sample IDMethod A (LC-MS/MS) (ng/mL)Method B (AlphaLISA) (ng/mL)Mean (ng/mL)% Difference
15.25.55.355.6%
210.89.910.35-8.7%
325.127.326.28.4%
448.952.150.56.3%
575.671.873.7-5.1%
698.2105.5101.857.2%
712.514.813.6516.9%
833.729.931.8-11.9%
962.168.565.39.8%
1088.495.191.757.3%

In this example, 100% of the samples have a percent difference within ±20%, indicating excellent agreement between the two methods.

Visualizing the Correlation

A scatter plot is an effective way to visualize the correlation between the two methods.

Correlation_Plot Correlation of Assay Results x_axis_start x_axis_end Method A (LC-MS/MS) (ng/mL) y_axis_start y_axis_end Method B (AlphaLISA) (ng/mL) p1 p2 p3 p4 p5 p6 p7 p8 p9 line_start line_start line_end line_end line_start->line_end

Caption: Hypothetical correlation plot of results from two different assays.

Conclusion

The cross-validation of analytical methods is a scientifically rigorous process that is essential for ensuring data integrity throughout the lifecycle of drug development. For a novel compound such as N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide, a well-planned cross-validation study comparing a high-sensitivity, high-specificity method like LC-MS/MS with a high-throughput method like AlphaLISA or FPIA is critical. By following the principles and protocols outlined in this guide, researchers can be confident in the reliability and comparability of their analytical data, paving the way for successful regulatory submissions and the advancement of new therapeutic agents.

References

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Omega.
  • Fluorescence polarization immunoassay. Wikipedia.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
  • Small and Large Molecule LC-MS. IQVIA Laboratories.
  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. (2021).
  • Fluorescence Polarization Immunoassays (FPIA) for Food Safety: a Rapid Detection System for Pathogens and Chemicals. National Agricultural Library.
  • Small Molecule LC-MS/MS. Resolian.
  • Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules. PubMed. (2008).
  • validation of analytical procedures q2(r2). ICH. (2023).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Omega. (2023).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases. PMC. (2017).
  • Development of Fluorescence Polarization Immunoassay for Imidacloprid in Environmental and Agricultural Samples. Frontiers. (2020).
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. (2021).
  • AlphaLISA and AlphaScreen No-wash Assays. Revvity.
  • Quality Guidelines. ICH.
  • Bioanalytical Method Validation - Guidance for Industry. FDA. (2018).
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016).
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • AlphaLISA Immunoassay Kits. Revvity.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. (2024).
  • Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. (2010).
  • Fluorescence Polarization-Based Bioassays: New Horizons. MDPI. (2020).
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Fast Quantification Without Conventional Chromatography, The Growing Power of Mass Spectrometry. Analytical Chemistry - ACS Publications. (2020).
  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. (2019).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives. Benchchem.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC.
  • N-[2-(2-methoxyphenyl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide.
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed.
  • Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. PMC.
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres †. PMC.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide

This guide provides essential safety protocols and operational directives for the handling and disposal of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide. As a novel research chemical, specific toxicological data is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide. As a novel research chemical, specific toxicological data is limited. Therefore, this protocol is grounded in a conservative approach, extrapolating from the known hazards of the quinoline scaffold and general principles of laboratory safety for handling compounds of unknown toxicity.

Hazard Assessment: Understanding the Risks

N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide is a quinoline derivative. The quinoline ring system is a known hazardous moiety. Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer[1][2]. Animal studies have shown that quinoline can cause liver and kidney damage[3]. While the specific toxicological properties of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide have not been fully elucidated, it is prudent to handle it with the same level of caution as other potentially hazardous quinoline-based compounds.

Assumed Hazards:

  • Acute Toxicity (Oral, Dermal): May be harmful or toxic if swallowed or absorbed through the skin[1][2][4].

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation upon contact[1][2][4].

  • Carcinogenicity and Mutagenicity: The quinoline component suggests potential carcinogenic and mutagenic properties[1][2][5].

  • Respiratory Tract Irritation: If in powdered form, inhalation of dust may cause respiratory irritation[6].

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the primary line of defense against accidental exposure. The following PPE is mandatory when handling N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide.

Protection Level Equipment Specification Purpose
Primary Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact. Inspect for degradation or punctures before use. For extended contact, consider double-gloving[7][8].
Primary Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder. Must meet ANSI Z87.1 standard[7][9].
Primary Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination. Must be worn fully buttoned[9][10].
Secondary Face Protection Face ShieldTo be worn over chemical splash goggles during procedures with a high risk of splashing, such as when handling large volumes[7][9].
Task-Dependent Respiratory Protection N95 Particulate Respirator or Air-Purifying Respirator with Organic Vapor CartridgesRequired when handling the solid, powdered form to prevent inhalation of dust particles, or when there is a potential for aerosol generation[6][8].
Operational Workflow: From Preparation to Disposal

This section outlines a step-by-step workflow for the safe handling of N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide.

  • Designated Work Area: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[4][11].

  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, chemical splash goggles, and nitrile or neoprene gloves[6]. If handling the solid form, an N95 respirator is also required.

  • Weighing: When weighing the solid compound, perform this task within the chemical fume hood to minimize the risk of dust inhalation.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing. If the solvent is volatile, ensure adequate ventilation and consider using a respirator with organic vapor cartridges[6].

  • Experimental Procedures: Maintain a safe distance from all reactions and utilize appropriate shielding whenever possible. Avoid all direct contact with the substance[6].

  • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly[6].

  • Waste Disposal: All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste containing N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide must be disposed of in a clearly labeled hazardous waste container in accordance with institutional and local regulations[6][12].

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container[6].

Visualizing the Safety Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment based on the handling procedure.

PPE_Workflow PPE Selection Workflow for N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide cluster_0 PPE Selection Workflow for N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide start Start: Assess Task handling_solid Handling Solid Compound? start->handling_solid handling_liquid Handling Liquid Solution? handling_solid->handling_liquid No ppe_solid {b Required PPEb|Lab Coat Chemical Goggles Gloves (Nitrile/Neoprene) N95 Respirator } handling_solid->ppe_solid Yes splash_risk High Splash Risk? handling_liquid->splash_risk Yes ppe_liquid_low {b Required PPEb|Lab Coat Chemical Goggles Gloves (Nitrile/Neoprene) } handling_liquid->ppe_liquid_low No splash_risk->ppe_liquid_low No ppe_liquid_high {b Required PPEb|Lab Coat Chemical Goggles & Face Shield Gloves (Nitrile/Neoprene) } splash_risk->ppe_liquid_high Yes end_ppe Proceed with Experiment ppe_solid->end_ppe ppe_liquid_low->end_ppe ppe_liquid_high->end_ppe

Caption: A step-by-step workflow for selecting appropriate PPE.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[11].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][11].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[4].

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4][11].

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Personal Protective Equipment. Environmental Health & Safety Services, Syracuse University. [Link]

  • Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services, Arizona State University. [Link]

  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University. [Link]

  • SIDS Initial Assessment Report for 4-Ethylmorpholine. Organisation for Economic Co-operation and Development. [Link]

  • Safety Data Sheet - Quinoline. DC Fine Chemicals. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. National Center for Biotechnology Information. [Link]

  • Quinoline Toxicological Summary. Minnesota Department of Health. [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. [Link]

  • WO2004078731A1 - Quinoline-carboxylic acids and the derivatives thereof, a focused library.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Center for Biotechnology Information. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]

  • Evidence on the Carcinogenicity of Quinoline and its strong acid salts. California Office of Environmental Health Hazard Assessment. [Link]

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